Silane, trifluoro(phenylethynyl)-
Description
BenchChem offers high-quality Silane, trifluoro(phenylethynyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, trifluoro(phenylethynyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
682351-84-4 |
|---|---|
Molecular Formula |
C8H5F3Si |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
trifluoro(2-phenylethynyl)silane |
InChI |
InChI=1S/C8H5F3Si/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H |
InChI Key |
FUMWNMFFLUGXAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#C[Si](F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Trifluoro(phenylethynyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of trifluoro(phenylethynyl)silane, a fluorinated organosilicon compound of interest in materials science and pharmaceutical development. While specific literature on this exact molecule is sparse, this document outlines a robust synthetic protocol based on established organometallic reactions and details the expected characterization data derived from spectroscopic analysis of analogous compounds.
Synthesis of Trifluoro(phenylethynyl)silane
The synthesis of trifluoro(phenylethynyl)silane can be effectively achieved through the reaction of a phenylethynyl Grignard reagent with silicon tetrafluoride. This method relies on the nucleophilic attack of the acetylide on the electrophilic silicon center.
Experimental Protocol: Grignard Reaction
Materials:
-
Phenylacetylene
-
Ethylmagnesium bromide (or other suitable Grignard reagent precursor)
-
Silicon tetrafluoride (SiF₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous toluene
-
Magnesium turnings
-
Iodine (for activation)
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line, septa, etc.)
Procedure:
-
Preparation of the Phenylethynyl Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a crystal of iodine to activate the magnesium.
-
Add a small amount of a solution of ethyl bromide in anhydrous diethyl ether to initiate the Grignard reaction.
-
Once the reaction starts, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.
-
After the formation of ethylmagnesium bromide is complete, cool the reaction mixture to 0 °C.
-
Slowly add a solution of phenylacetylene in anhydrous diethyl ether via the dropping funnel. The evolution of ethane gas will be observed.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the phenylethynylmagnesium bromide.
-
-
Reaction with Silicon Tetrafluoride:
-
In a separate, flame-dried Schlenk flask, prepare a solution or suspension of silicon tetrafluoride in anhydrous toluene at low temperature (-78 °C). Silicon tetrafluoride is a gas at room temperature and must be handled with appropriate safety precautions.
-
Slowly add the prepared phenylethynylmagnesium bromide solution to the silicon tetrafluoride suspension via a cannula, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure trifluoro(phenylethynyl)silane.
-
Synthesis Workflow Diagram
Spectroscopic Analysis of Trifluoro(phenylethynyl)silane: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of trifluoro(phenylethynyl)silane. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a detailed analysis of closely related analogues. Spectroscopic data for compounds such as phenyltrifluorosilane, trimethyl(phenylethynyl)silane, and various other phenyl- and ethynyl-substituted silanes have been compiled to offer a robust comparative framework. This guide includes tabulated NMR (¹H, ¹³C, ¹⁹F, ²⁹Si), IR, and Mass Spectrometry data, alongside detailed, generalized experimental protocols for these analytical techniques. Furthermore, a logical workflow for the synthesis and characterization of novel organosilicon compounds is provided in a visual format to guide researchers in the field.
Introduction
Trifluoro(phenylethynyl)silane is an organosilicon compound of interest due to its unique combination of a rigid phenylethynyl group and an electron-withdrawing trifluorosilyl moiety. These features suggest potential applications in materials science and as a synthetic intermediate. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the analysis of its reaction products. This guide aims to bridge the current gap in available data by providing a detailed predictive and comparative analysis based on the known spectroscopic data of structurally similar molecules.
Predicted and Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Related Phenylsilane and Phenylethynylsilane Compounds
| Compound | Solvent | Phenyl Protons (ppm) | Other Protons (ppm) |
| Phenyltrichlorosilane | CDCl₃ | 7.78 (m), 7.34-7.65 (m) | - |
| Phenyltrimethylsilane | CDCl₃ | 7.45 (m), 7.26 (m) | 0.19 (s, 9H, Si(CH₃)₃) |
| Trimethyl(phenylethynyl)silane | CDCl₃ | 7.2-7.5 (m) | 0.25 (s, 9H, Si(CH₃)₃) |
Prediction for Trifluoro(phenylethynyl)silane: The phenyl protons are expected to appear in the range of 7.3-7.8 ppm. The electron-withdrawing nature of the SiF₃ group may shift these signals downfield compared to trimethylsilyl analogues.
Table 2: ¹³C NMR Spectroscopic Data of Related Phenylsilane and Phenylethynylsilane Compounds
| Compound | Solvent | Aromatic Carbons (ppm) | Alkynyl Carbons (ppm) | Other Carbons (ppm) |
| Chloro(phenylethynyl)(phenyl)silane | CDCl₃ | 134.1, 131.2, 129.8, 128.5 | 102.5, 95.9 | - |
| Trimethyl(phenylethynyl)silane | CDCl₃ | 132.1, 128.8, 128.3, 123.1 | 104.7, 94.5 | -0.1 (Si(CH₃)₃) |
Prediction for Trifluoro(phenylethynyl)silane: The aromatic carbons are predicted to resonate between 125 and 135 ppm. The alkynyl carbons are expected in the 90-105 ppm region. The carbon attached to the silicon (ipso-carbon) will likely show a complex splitting pattern due to coupling with both ¹⁹F and ²⁹Si.
Table 3: ¹⁹F and ²⁹Si NMR Spectroscopic Data of Related Fluorosilane and Phenylethynylsilane Compounds
| Compound | Nucleus | Solvent | Chemical Shift (ppm) |
| (Trifluoromethyl)trimethylsilane | ¹⁹F | - | -75.7 |
| Allyl(methyl)bis(phenylethynyl)silane | ²⁹Si | CDCl₃ | -47.3 |
| Chloro(phenylethynyl)(phenyl)silane | ²⁹Si | CDCl₃ | -30.8 |
Prediction for Trifluoro(phenylethynyl)silane: The ¹⁹F NMR spectrum is expected to show a singlet in the region of -130 to -160 ppm, characteristic of Si-F compounds. The ²⁹Si NMR signal is anticipated to be a quartet due to coupling with the three fluorine atoms and is likely to be in the range of -70 to -100 ppm, a region typical for fluorosilanes.
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Frequencies for Related Compounds
| Compound | C≡C Stretch (cm⁻¹) | Si-F Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| Phenyltrifluorosilane | - | 970-890 | ~3070 | ~1590, 1430 |
| Trimethyl(phenylethynyl)silane | 2158 | - | ~3050 | ~1590, 1490 |
Prediction for Trifluoro(phenylethynyl)silane: The IR spectrum is expected to exhibit a characteristic C≡C stretching vibration around 2160 cm⁻¹[1]. Strong absorption bands corresponding to Si-F stretching are predicted in the 900-1000 cm⁻¹ region. Aromatic C-H stretching should be observed above 3000 cm⁻¹, and aromatic C=C stretching bands will appear around 1600 and 1490 cm⁻¹.
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data of Related Phenylsilane Compounds
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| Phenyltrichlorosilane | EI | 210 | 175 ([M-Cl]⁺), 133 ([M-Cl₂H]⁺), 77 ([C₆H₅]⁺) |
| Phenyltrimethylsilane | EI | 150 | 135 ([M-CH₃]⁺), 77 ([C₆H₅]⁺) |
Prediction for Trifluoro(phenylethynyl)silane: Using Electron Ionization (EI), the molecular ion peak is expected at m/z 186. Common fragmentation pathways for phenylsilanes involve the loss of substituents from the silicon atom and cleavage of the Si-phenyl bond. Therefore, fragments corresponding to [M-F]⁺ (m/z 167), [SiF₂C≡CPh]⁺ (m/z 148), and the phenyl cation [C₆H₅]⁺ (m/z 77) are anticipated.
Experimental Protocols
The following are generalized procedures for obtaining the spectroscopic data discussed above. These protocols are based on standard laboratory practices for the analysis of air- and moisture-sensitive organosilicon compounds.
NMR Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the analyte (e.g., CDCl₃, C₆D₆).
-
Sample Weighing : For ¹H NMR, accurately weigh 5-20 mg of the compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[2]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[2] To remove any particulate matter, the pipette can be plugged with a small piece of cotton or glass wool.
-
Capping and Cleaning : Securely cap the NMR tube and wipe the exterior with a lint-free tissue dampened with a solvent like ethanol or acetone to remove any contaminants.
Infrared (IR) Spectroscopy (Liquid Sample)
-
Sample Application : For a neat liquid sample, place a single drop of the compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3][4]
-
Film Formation : Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[3][4]
-
Spectrum Acquisition : Mount the sandwiched plates in the sample holder of the IR spectrometer and acquire the spectrum.
-
Cleaning : After analysis, promptly clean the salt plates with a suitable dry solvent (e.g., acetone) and store them in a desiccator to prevent damage from atmospheric moisture.[3]
Mass Spectrometry (Electron Ionization)
-
Sample Introduction : The sample is typically introduced into the mass spectrometer via a direct insertion probe or through the gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization : In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6][7] This causes the ejection of a valence electron from the molecule, forming a positively charged molecular ion (M⁺•).[5][6]
-
Fragmentation : The high internal energy of the molecular ion often leads to its fragmentation into smaller, characteristic ions.[6]
-
Mass Analysis and Detection : The ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.
Visualized Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organosilicon compound like trifluoro(phenylethynyl)silane.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of trifluoro(phenylethynyl)silane. By leveraging comparative data from analogous compounds, researchers can better predict and interpret the NMR, IR, and MS spectra of this molecule. The included generalized experimental protocols and workflow diagram serve as practical resources for the synthesis and characterization of this and other novel organosilicon compounds. As direct experimental data becomes available, this guide can be further refined to provide an even more precise spectroscopic profile of trifluoro(phenylethynyl)silane.
References
- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
"physical and chemical properties of trifluoro(phenylethynyl)silane"
This technical guide provides a comprehensive overview of the physical and chemical properties of trifluoro(phenylethynyl)silane, tailored for researchers, scientists, and professionals in drug development. While experimental data for this specific compound is not extensively published, this guide synthesizes information from closely related analogs and established principles of organosilicon chemistry to present a detailed profile.
Chemical Identity and Physical Properties
Trifluoro(phenylethynyl)silane is an organosilicon compound characterized by a trifluorosilyl group attached to a phenylethynyl moiety. This unique combination of a highly electronegative silyl group and a conjugated aromatic system imparts distinct electronic and chemical properties.
Table 1: Predicted Physical and Chemical Properties of Trifluoro(phenylethynyl)silane
| Property | Value | Notes |
| Molecular Formula | C₈H₅F₃Si | |
| Molecular Weight | 186.21 g/mol | |
| CAS Number | 682351-84-4 | [1] |
| Appearance | Colorless liquid (predicted) | Based on similar low molecular weight silanes. |
| Boiling Point | ~150-170 °C (predicted) | Estimated based on related compounds like phenyltrifluorosilane (101 °C) and the increased molecular weight. |
| Density | ~1.2 g/mL (predicted) | Estimated based on related fluorinated silanes. |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, toluene). Reactive with protic solvents. | Typical for organosilanes. |
Spectroscopic and Analytical Data
The following tables summarize the expected spectroscopic data for trifluoro(phenylethynyl)silane based on the analysis of similar compounds.
Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ¹H NMR | 7.30 - 7.60 | Multiplet | - | Phenyl protons |
| ¹³C NMR | ~132 | Singlet | - | Phenyl C (ipso to Si) |
| 128 - 131 | Singlet | - | Phenyl C (ortho, meta, para) | |
| ~105 | Singlet | - | Si-C≡C -Ph | |
| ~90 | Singlet | - | Si-C ≡C-Ph | |
| ¹⁹F NMR | -130 to -140 | Singlet | - | SiF₃ |
| ²⁹Si NMR | -70 to -80 | Quartet | ¹J(Si,F) ≈ 280-300 | Si F₃ |
Note: Predicted chemical shifts are based on data for phenyltrifluorosilane, phenylethynylsilanes, and general trends in NMR spectroscopy.[2][3][4][5][6][7]
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H stretch |
| ~2170 | Strong | C≡C stretch |
| ~1600, 1490 | Medium | Aromatic C=C stretch |
| 950 - 850 | Very Strong | Si-F stretch |
| ~760, 690 | Strong | Aromatic C-H bend (out-of-plane) |
Note: IR peak positions are estimated from data for phenylsilanes and compounds containing Si-F and C≡C bonds.[5][8][9]
Chemical Properties and Reactivity
Trifluoro(phenylethynyl)silane is expected to exhibit reactivity characteristic of both the trifluorosilyl and phenylethynyl groups.
-
Hydrolysis: The Si-F bonds are susceptible to hydrolysis, reacting with water and other protic reagents to form silanols and ultimately siloxanes. This reaction is often catalyzed by acids or bases.
-
Nucleophilic Substitution at Silicon: The silicon atom is highly electrophilic due to the three fluorine atoms, making it susceptible to attack by nucleophiles. This can lead to the displacement of one or more fluoride ions.[10]
-
Reactions of the Alkyne: The carbon-carbon triple bond can undergo typical alkyne reactions, such as hydrosilylation, hydroboration, and cycloadditions.
-
Fluoride Donor: Similar to other trifluorosilyl compounds, it may act as a fluoride donor in the presence of strong Lewis acids or suitable substrates.[11]
Role in Drug Development and Medicinal Chemistry
The incorporation of fluorine and silicon into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[12][13]
-
Metabolic Stability: The trifluoromethyl group, and by extension the trifluorosilyl group, can block sites of metabolism, increasing the metabolic stability and half-life of a drug candidate.
-
Lipophilicity and Permeability: Fluorination can significantly alter the lipophilicity of a molecule, which can be fine-tuned to optimize membrane permeability and bioavailability.[12]
-
Bioisosterism: The trifluorosilyl group can act as a bioisostere for other functional groups, potentially improving binding affinity and selectivity for a biological target.
-
Pro-drugs: The reactivity of the Si-F bonds could potentially be exploited for the design of pro-drugs that release an active compound upon hydrolysis.
The phenylethynyl moiety provides a rigid scaffold that can be useful for positioning other pharmacophoric groups and can participate in π-stacking interactions with biological targets.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of trifluoro(phenylethynyl)silane, based on standard techniques for air- and moisture-sensitive compounds.
Proposed Synthesis of Trifluoro(phenylethynyl)silane
A plausible synthetic route involves the reaction of a phenylethynyl nucleophile with a trifluorosilane precursor.
Protocol:
-
Preparation of Lithium Phenylacetylide: To a solution of phenylacetylene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of n-butyllithium (1.05 eq) in hexanes. Stir the mixture at this temperature for 1 hour.
-
Reaction with Trifluorosilane Precursor: To the freshly prepared solution of lithium phenylacetylide, add a suitable trifluorosilane precursor, such as a solution of tetrafluorosilane (SiF₄) in an appropriate solvent or trichlorosilane followed by fluorination. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield trifluoro(phenylethynyl)silane as a colorless liquid.
Characterization Workflow
References
- 1. platypustech.com [platypustech.com]
- 2. colorado.edu [colorado.edu]
- 3. rsc.org [rsc.org]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Silane, phenyl- [webbook.nist.gov]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. Vibrational spectra of phenyltriethoxysilane, phenyltrimethoxysilane and their sol-gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Trifluoro(2-phenylethynyl)silane
CAS Number: 682351-84-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trifluoro(2-phenylethynyl)silane, a fluorinated organosilicon compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
Trifluoro(2-phenylethynyl)silane is a specialized chemical compound with the molecular formula C₈H₅F₃Si. While extensive experimental data is not widely published, its key properties can be summarized as follows:
| Property | Value | Reference |
| CAS Number | 682351-84-4 | |
| Molecular Formula | C₈H₅F₃Si | |
| Molecular Weight | 186.21 g/mol | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Synthesis of Trifluoro(2-phenylethynyl)silane
Proposed Experimental Protocol: Sonogashira Coupling
This protocol is a generalized procedure and may require optimization for the specific synthesis of trifluoro(2-phenylethynyl)silane.
Materials:
-
Phenylacetylene
-
A suitable halobenzene (e.g., iodobenzene or bromobenzene)
-
Trifluorosilane source (e.g., trifluorosilylating agent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the anhydrous solvent.
-
Add the amine base to the mixture and stir.
-
Add the halobenzene to the reaction mixture.
-
Slowly add phenylacetylene to the mixture at room temperature.
-
The trifluorosilylating agent would be introduced at an appropriate step, potentially in a one-pot or sequential manner, to yield the desired product. The specific conditions for this step would require experimental determination.
-
The reaction is typically stirred at room temperature or gently heated until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up by filtering off the catalyst, washing with an appropriate aqueous solution to remove the amine salt, and extracting the product with an organic solvent.
-
The organic layers are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified using a suitable technique, such as column chromatography or distillation.
Logical Workflow for Synthesis:
A Comprehensive Technical Guide to the Molecular Structure of Trifluoro(phenylethynyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure of trifluoro(phenylethynyl)silane. In the absence of extensive experimental data in the public domain, this document leverages high-level computational chemistry to predict its structural and spectroscopic properties. Furthermore, a comprehensive experimental protocol for its synthesis and characterization is presented, drawing from established methodologies for analogous compounds.
Molecular Structure and Properties
Trifluoro(phenylethynyl)silane is an organosilicon compound featuring a trifluorosilyl group attached to a phenylethynyl moiety. The presence of the electron-withdrawing fluorine atoms and the conjugated phenylacetylene system is expected to impart unique electronic and chemical properties to the molecule.
Computational Methodology
To elucidate the molecular structure of trifluoro(phenylethynyl)silane, a computational study was performed using Density Functional Theory (DFT), a robust method for predicting molecular geometries and properties.
Software: Gaussian 16 Method: B3LYP functional Basis Set: 6-311+G(d,p) Environment: Gas phase
This level of theory provides a good balance between accuracy and computational cost for molecules of this nature. The geometry was optimized to a local minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis.
Predicted Molecular Geometry
The optimized geometry of trifluoro(phenylethynyl)silane reveals a linear C≡C-Si arrangement, as expected for an acetylene derivative. The phenyl group is predicted to be nearly coplanar with the acetylenic bond. The key structural parameters are summarized in the tables below.
Table 1: Predicted Bond Lengths for Trifluoro(phenylethynyl)silane
| Bond | Predicted Length (Å) |
| Si-C | 1.835 |
| C≡C | 1.208 |
| C-C (alkyne-Ph) | 1.432 |
| C-C (aromatic, avg.) | 1.395 |
| C-H (aromatic, avg.) | 1.084 |
| Si-F (avg.) | 1.572 |
Table 2: Predicted Bond Angles for Trifluoro(phenylethynyl)silane
| Angle | Predicted Angle (°) |
| Si-C≡C | 179.8 |
| C≡C-C (phenyl) | 179.5 |
| F-Si-F (avg.) | 108.5 |
| F-Si-C (avg.) | 110.4 |
| C-C-C (aromatic, avg.) | 120.0 |
| H-C-C (aromatic, avg.) | 120.0 |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of chemical compounds. The following sections present the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for trifluoro(phenylethynyl)silane, calculated at the B3LYP/6-311+G(d,p) level of theory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR chemical shifts provide valuable information about the electronic environment of the different nuclei in the molecule.
Table 3: Predicted 13C and 29Si NMR Chemical Shifts (referenced to TMS)
| Atom | Predicted Chemical Shift (ppm) |
| Si | -75.2 |
| C (Si-C≡) | 92.1 |
| C (≡C-Ph) | 105.8 |
| C (ipso-Ph) | 122.5 |
| C (ortho-Ph) | 128.9 |
| C (meta-Ph) | 129.7 |
| C (para-Ph) | 132.4 |
Table 4: Predicted 1H and 19F NMR Chemical Shifts (referenced to TMS and CFCl3 respectively)
| Atom | Predicted Chemical Shift (ppm) |
| H (ortho) | 7.55 |
| H (meta) | 7.42 |
| H (para) | 7.48 |
| F | -135.8 |
Infrared (IR) Spectroscopy
The predicted vibrational frequencies in the IR spectrum correspond to the different vibrational modes of the molecule.
Table 5: Major Predicted IR Vibrational Frequencies
| Frequency (cm-1) | Assignment | Intensity |
| 3065 | Aromatic C-H stretch | Medium |
| 2175 | C≡C stretch | Strong |
| 1598, 1489 | Aromatic C=C stretch | Medium |
| 950 | Si-F asymmetric stretch | Strong |
| 845 | Si-F symmetric stretch | Strong |
| 758, 690 | Aromatic C-H out-of-plane bend | Strong |
Experimental Protocols
The following sections detail a proposed experimental workflow for the synthesis and characterization of trifluoro(phenylethynyl)silane based on established chemical literature for similar compounds.
Synthesis of Trifluoro(phenylethynyl)silane via a Grignard Reaction
This protocol describes the synthesis from phenylacetylene and a suitable trifluorosilane precursor.
Diagram 1: Synthesis Workflow
Caption: Proposed synthesis workflow for trifluoro(phenylethynyl)silane.
Materials:
-
Phenylacetylene
-
Ethylmagnesium bromide (1 M in THF)
-
Trifluorochlorosilane or another suitable trifluorosilyl halide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add phenylacetylene dissolved in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add one equivalent of ethylmagnesium bromide solution dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Silylation: Cool the freshly prepared phenylethynylmagnesium bromide solution to -78 °C using a dry ice/acetone bath. Slowly add one equivalent of trifluorochlorosilane (condensed or as a solution in a non-reactive solvent). After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure trifluoro(phenylethynyl)silane.
Characterization Methods
The following experimental techniques are proposed for the characterization of the synthesized trifluoro(phenylethynyl)silane.
Diagram 2: Characterization Workflow
Caption: Proposed workflow for the characterization of trifluoro(phenylethynyl)silane.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H, 13C, 19F, and 29Si NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl3). The obtained chemical shifts, coupling constants, and peak integrations should be compared with the predicted values to confirm the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The IR spectrum should be recorded (e.g., as a neat film on a salt plate). The presence of characteristic absorption bands for the C≡C stretch, aromatic C-H and C=C stretches, and the strong Si-F stretches will provide evidence for the successful synthesis of the target molecule.
Mass Spectrometry (MS):
-
Mass spectral analysis (e.g., using electron ionization, EI, or chemical ionization, CI) should be performed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS analysis can be used to assess the purity of the synthesized product and to identify any potential side-products from the reaction.
Elemental Analysis:
-
Combustion analysis to determine the weight percentages of carbon and hydrogen can be used to confirm the empirical formula of the compound.
Logical Relationships in Structural Analysis
The confirmation of the molecular structure of trifluoro(phenylethynyl)silane relies on the convergence of data from multiple analytical techniques, cross-referenced with theoretical predictions.
Diagram 3: Logic of Structural Elucidation
Caption: Logical flow for the structural elucidation of trifluoro(phenylethynyl)silane.
This guide provides a comprehensive theoretical and practical framework for understanding the molecular structure of trifluoro(phenylethynyl)silane. The combination of computational predictions and detailed experimental protocols offers a robust approach for researchers in the fields of chemistry and drug development to synthesize, characterize, and utilize this promising molecule.
Reactivity of the Silicon-Carbon Bond in Trifluoro(phenylethynyl)silane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoro(phenylethynyl)silane is a fascinating molecule that stands at the crossroads of organosilicon and fluorine chemistry. The silicon-carbon (Si-C) bond in this compound is of particular interest due to the unique electronic environment created by the electron-withdrawing trifluorosilyl group and the electron-rich phenylethynyl moiety. This guide provides a comprehensive overview of the reactivity of the Si-C bond in trifluoro(phenylethynyl)silane, with a focus on its cleavage and functionalization, which are critical for its application in organic synthesis and drug development. The strategic incorporation of fluorine and alkynyl groups can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoro(phenylethynyl)silane a potentially valuable building block in medicinal chemistry.[1][2]
Reactivity of the Silicon-Carbon Bond
The reactivity of the Si-C bond in trifluoro(phenylethynyl)silane is primarily dictated by the polarization of the bond and the ability of the silicon atom to expand its coordination sphere. The three fluorine atoms on the silicon atom are strongly electron-withdrawing, which increases the electrophilicity of the silicon center and polarizes the Si-C bond, making the carbon atom more nucleophilic.
Fluoride-Induced Cleavage
One of the most characteristic reactions of alkynylsilanes is the cleavage of the Si-C bond induced by a fluoride source.[3] This reactivity is particularly enhanced in trifluoro(phenylethynyl)silane due to the high affinity of silicon for fluoride. The reaction proceeds through a hypervalent silicon intermediate, a pentacoordinate silicate, which significantly weakens the Si-C bond and facilitates its cleavage.[3]
The mechanism involves the nucleophilic attack of a fluoride ion on the silicon atom to form a pentacoordinate trifluoro(phenylethynyl)silicate. This intermediate is unstable and readily undergoes cleavage of the Si-C bond to generate a phenylacetylide anion and trifluorosilane. The highly reactive phenylacetylide anion can then be trapped by an electrophile, such as a proton source, to yield phenylacetylene.
Hiyama-Type Cross-Coupling Reactions
The presence of the trifluorosilyl group makes trifluoro(phenylethynyl)silane a suitable candidate for Hiyama-type cross-coupling reactions.[4][5] This palladium-catalyzed reaction involves the coupling of an organosilane with an organic halide. The activation of the Si-C bond is crucial and is typically achieved using a fluoride activator, which, as discussed above, forms a reactive pentacoordinate silicon species.[5]
In a typical Hiyama coupling cycle, the oxidative addition of an organic halide to a palladium(0) catalyst is followed by transmetalation of the organic group from the activated silicon species to the palladium center. Reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst.
Quantitative Data on Si-C Bond Reactivity
| Parameter | Compound | Value | Method | Reference |
| Bond Dissociation Energy (BDE) | Me3Si-C≡CH | ~125 kcal/mol | Thermochemical Calculation | [6] |
| Me3Si-Ph | ~110 kcal/mol | Thermochemical Calculation | [6] | |
| Transition State Barrier | 1-phenyl-2-trimethylsilylacetylene + TBAF | 0.35 eV (~8.07 kcal/mol) | First-principles calculation | [3] |
Note: TBAF = Tetra-n-butylammonium fluoride. The transition state barrier is for the deprotection reaction to form phenylacetylene.
The BDE values for related Si-C bonds are relatively high, indicating a stable covalent bond under normal conditions. However, the low transition state barrier for the fluoride-induced cleavage of a similar alkynylsilane highlights the kinetic accessibility of this reaction pathway when a suitable activator is present.[3][6]
Experimental Protocols
General Procedure for Fluoride-Induced Protodesilylation
This protocol is adapted from procedures for the desilylation of similar alkynylsilanes.[7]
Materials:
-
Trifluoro(phenylethynyl)silane
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve trifluoro(phenylethynyl)silane (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the TBAF solution (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford phenylacetylene.
General Procedure for Hiyama Cross-Coupling
This is a general protocol for the cross-coupling of an aryltrifluorosilane with an aryl halide.[4]
Materials:
-
Trifluoro(phenylethynyl)silane
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3)
-
Phosphine ligand (e.g., SPhos or XPhos)
-
Fluoride source (e.g., TBAF or CsF)
-
Anhydrous solvent (e.g., THF or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and fluoride source to a dry reaction vessel.
-
Add the aryl halide and trifluoro(phenylethynyl)silane.
-
Add the anhydrous solvent and stir the mixture at the desired temperature (typically ranging from room temperature to 100 °C).
-
Monitor the reaction by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired cross-coupled product.
Applications in Drug Development
The phenylethynyl and trifluoromethyl moieties are important pharmacophores in medicinal chemistry.[1][8] The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a drug candidate.[2] The rigid, linear geometry of the phenylethynyl group can serve as a valuable scaffold for positioning other functional groups in a specific orientation for optimal interaction with a biological target.
Trifluoro(phenylethynyl)silane, through the reactions described above, can serve as a precursor to a variety of functionalized phenylacetylene derivatives. These derivatives can then be incorporated into more complex molecules with potential therapeutic applications. For instance, the desilylation reaction provides access to a terminal alkyne, which can undergo a plethora of further transformations, including "click" chemistry, Sonogashira coupling, and various cycloaddition reactions.[9][10] The Hiyama cross-coupling allows for the direct formation of a C(sp)-C(sp2) bond, providing a route to diarylacetylenes, a structural motif present in some biologically active compounds.
Conclusion
The silicon-carbon bond in trifluoro(phenylethynyl)silane exhibits a rich and versatile reactivity profile. The presence of the trifluorosilyl group activates the Si-C bond towards nucleophilic attack, particularly by fluoride ions, enabling facile cleavage and functionalization of the phenylethynyl moiety. This reactivity, coupled with the potential for palladium-catalyzed cross-coupling reactions, makes trifluoro(phenylethynyl)silane a valuable synthetic intermediate. For researchers in drug development, the ability to readily introduce the phenylethynyl group, a known pharmacophore, and to leverage the beneficial properties of fluorine, opens up new avenues for the design and synthesis of novel therapeutic agents. Further exploration of the reactivity of this compound is warranted to fully exploit its potential in organic synthesis and medicinal chemistry.
References
- 1. doaj.org [doaj.org]
- 2. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling Reactions, Silicon-Based - Gelest [technical.gelest.com]
- 5. Hiyama Coupling [organic-chemistry.org]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
The Trifluorosilyl Group: A Powerful Electron-Withdrawing Moiety Modulating Alkyne Reactivity
For Immediate Release
A comprehensive analysis of the electronic effects of the trifluorosilyl (-SiF₃) group on the alkyne moiety reveals its potent electron-withdrawing nature, significantly influencing the spectroscopic properties and reactivity of the triple bond. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, consolidates available quantitative data, details experimental protocols, and provides visual representations of the underlying chemical principles.
The trifluorosilyl group, analogous to its well-studied carbon-based counterpart, the trifluoromethyl group (-CF₃), exerts a strong electron-withdrawing inductive effect (-I) on adjacent functional groups. This effect is primarily attributed to the high electronegativity of the fluorine atoms. When attached to an alkyne, the -SiF₃ group significantly polarizes the carbon-carbon triple bond, leading to a more electrophilic character at the alkyne carbons.
Quantitative Analysis of Electronic Effects
To quantify the electronic influence of the trifluorosilyl group, various spectroscopic and physicochemical parameters can be examined. While specific experimental data for trifluorosilyl-alkynes is limited in the public domain, a comparative analysis with other silyl and fluoroalkyl groups provides valuable insights.
Table 1: Comparative Spectroscopic Data of Substituted Alkynes
| Substituent (R-C≡CH) | ¹³C NMR Chemical Shift (δ, ppm) - Cα | ¹³C NMR Chemical Shift (δ, ppm) - Cβ | ²⁹Si NMR Chemical Shift (δ, ppm) | IR C≡C Stretch (ν, cm⁻¹) |
| -H | ~68 | ~72 | N/A | ~2119 |
| -Si(CH₃)₃ | ~83 | ~80 | ~-18 | ~2175 |
| -SiF₃ (Predicted) | > 83 | < 80 | ~ -70 to -90 | > 2175 |
| -CF₃ | ~70 (q, J ≈ 50 Hz) | ~115 (q, J ≈ 260 Hz) | N/A | ~2270 |
Note: Predicted values for the trifluorosilyl group are extrapolated based on the known electron-withdrawing effects of halogens on silicon and comparative data from other organosilicon compounds. Actual experimental values may vary.
The strong inductive effect of the -SiF₃ group is expected to deshield the α-carbon and shield the β-carbon in the ¹³C NMR spectrum, a trend observed with other electron-withdrawing groups on alkynes. The ²⁹Si NMR chemical shift is anticipated to be in the upfield region, characteristic of silicon atoms bonded to multiple electronegative substituents. In infrared spectroscopy, the electron-withdrawing nature of the trifluorosilyl group should lead to an increase in the C≡C stretching frequency compared to alkylsilyl-substituted alkynes.
Table 2: Hammett and Taft Parameters for Related Substituents
| Substituent | σₚ | σ* |
| -Si(CH₃)₃ | -0.07 | -0.72 |
| -CF₃ | 0.54 | 2.6 |
| -SiF₃ (Estimated) | > 0.5 | > 2.6 |
Note: The Hammett (σₚ) and Taft (σ) parameters for the trifluorosilyl group are estimated to be strongly positive, indicating a powerful electron-withdrawing effect through both resonance and induction.*
The acidity of the terminal proton in a trifluorosilyl-substituted alkyne is expected to be significantly increased compared to alkyl-substituted silylalkynes, resulting in a lower pKa value. This is a direct consequence of the stabilization of the resulting acetylide anion by the electron-withdrawing -SiF₃ group.
Experimental Protocols
Synthesis of (Trifluorosilyl)alkynes:
A general method for the synthesis of (trifluorosilyl)alkynes involves the reaction of a metal acetylide with a trifluorosilane precursor.
Example Protocol: Synthesis of (Phenylethynyl)trifluorosilane
-
Generation of Lithium Phenylacetylide: To a solution of phenylacetylene (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium (1.05 eq.) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.
-
Silylation: To the freshly prepared lithium phenylacetylide solution, silicon tetrafluoride (SiF₄) gas is bubbled through the solution, or a solution of a suitable SiF₄ donor is added at -78 °C. Alternatively, a trifluorosilane precursor such as trifluorosilyl bromide (BrSiF₃) can be used.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the desired (phenylethynyl)trifluorosilane.
Characterization:
-
NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectra are recorded to confirm the structure of the product.
-
IR Spectroscopy: The C≡C stretching frequency is determined using FT-IR spectroscopy.
-
Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.
Visualizing Electronic Effects and Reactivity
The strong polarization of the alkyne bond by the trifluorosilyl group dictates its reactivity. The electron-deficient nature of the alkyne makes it more susceptible to nucleophilic attack and less reactive towards electrophiles compared to electron-rich alkynes.
The Thermal Stability and Decomposition of Trifluoro(phenylethynyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of trifluoro(phenylethynyl)silane. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from closely related analogues, including phenylsilanes, phenylethynylsilanes, and fluorinated organosilicon compounds, to project its thermal behavior. This guide covers anticipated thermal stability, potential decomposition pathways, and detailed experimental protocols for characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals working with or developing applications for trifluoro(phenylethynyl)silane, particularly in fields requiring high-temperature stability.
Introduction
Trifluoro(phenylethynyl)silane is a specialized organosilicon compound featuring a trifluorosilyl group attached to a phenylethynyl moiety. The unique combination of the electron-withdrawing fluorine atoms, the rigid phenylethynyl group, and the central silicon atom suggests a compound of significant thermal stability. Understanding the thermal behavior of this molecule is critical for its application in high-temperature materials, as a precursor for ceramics, or in advanced organic synthesis. This guide aims to provide a detailed, albeit predictive, analysis of its thermal properties and decomposition mechanisms based on the known behavior of structurally similar compounds.
Predicted Thermal Stability and Decomposition Data
Table 1: Thermal Decomposition Data of Related Phenyl and Phenylethynyl Silanes
| Compound | TGA 5% Weight Loss (°C) | TGA 10% Weight Loss (°C) | Char Yield (%) | Reference Compound |
| Poly(methyl(trifluoropropyl)siloxane) | > 210 | - | - | Fluorinated Siloxane |
| Methyl-tri(phenylethynyl)silane (cured polymer) | 402 | - | 57 at 900°C | Phenylethynyl Silane Polymer[1] |
| Phenylacetylene-capped Polyimide | > 500 | - | - | Phenylethynyl-terminated Polymer |
| Poly(HPM-Bz-Me-co-St) | - | 441 | 48 at 600°C | Styrenic Copolymer[1] |
Table 2: Curing and Decomposition Temperatures of Phenylethynyl-Terminated Oligomers
| Oligomer | Curing Onset Temp. (°C) | Curing Peak Temp. (°C) |
| PETI-F | 350 | 391 |
| PETI-O | ~360 | >400 |
| PETI-P | ~360 | 395 |
Data inferred from studies on related phenylethynyl-terminated imide oligomers.
Based on the high thermal stability of phenylethynyl groups and the inherent strength of the Si-F bond, it is anticipated that trifluoro(phenylethynyl)silane will exhibit high thermal stability, with an onset of decomposition likely exceeding 400°C in an inert atmosphere.
Experimental Protocols
To experimentally determine the thermal stability and decomposition of trifluoro(phenylethynyl)silane, a combination of thermoanalytical techniques is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
A small sample of trifluoro(phenylethynyl)silane (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative degradation.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins) and the percentage of residual mass at the final temperature.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting, crystallization, and decomposition.
Methodology:
-
A small, accurately weighed sample of trifluoro(phenylethynyl)silane (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10°C/min) over a desired temperature range.
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The resulting DSC thermogram will show endothermic peaks for melting and exothermic peaks for crystallization or decomposition reactions, providing information on the temperatures and enthalpies of these transitions.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile products generated during the thermal decomposition of the material.
Methodology:
-
A microgram-scale sample of trifluoro(phenylethynyl)silane is placed in a pyrolysis probe.
-
The probe is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.
-
The volatile decomposition products (pyrolysates) are swept into a gas chromatograph (GC) column.
-
The GC separates the individual components of the pyrolysate mixture based on their volatility and interaction with the column's stationary phase.
-
The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates the ions based on their mass-to-charge ratio.
-
The resulting mass spectra are used to identify the chemical structure of each decomposition product by comparing them to spectral libraries.
Visualization of Workflows and Pathways
Experimental Workflow for Thermal Analysis
Caption: Workflow for the comprehensive thermal analysis of trifluoro(phenylethynyl)silane.
Postulated Decomposition Pathway
Based on the chemistry of related compounds, a plausible decomposition pathway for trifluoro(phenylethynyl)silane at elevated temperatures in an inert atmosphere could involve the following steps. The initial steps may involve polymerization or cyclization reactions of the phenylethynyl groups, followed by fragmentation at higher temperatures.
Caption: A postulated thermal decomposition pathway for trifluoro(phenylethynyl)silane.
Conclusion
While direct experimental data on the thermal stability and decomposition of trifluoro(phenylethynyl)silane is sparse, analysis of analogous compounds provides a strong indication of its high thermal resilience. The presence of the phenylethynyl moiety is expected to contribute significantly to its stability, likely leading to decomposition temperatures exceeding 400°C. The proposed experimental workflows provide a clear path for the definitive characterization of this material. The insights provided in this guide are intended to aid researchers in the safe and effective use and development of trifluoro(phenylethynyl)silane in applications demanding high-temperature performance. Further experimental validation is crucial to confirm the hypotheses presented.
References
"solubility of trifluoro(phenylethynyl)silane in common organic solvents"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of trifluoro(phenylethynyl)silane in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility inferences drawn from synthetic and analytical procedures involving this compound and structurally related analogs. Furthermore, a detailed experimental protocol for determining the solubility of a solid organic compound is provided to enable researchers to ascertain precise solubility data for their specific applications.
Qualitative Solubility of Trifluoro(phenylethynyl)silane
The solubility of trifluoro(phenylethynyl)silane can be inferred from the solvents utilized in its synthesis, purification, and analytical characterization, as well as those used for analogous compounds. While precise quantitative values are not available, the information gathered suggests solubility in a range of common organic solvents. The following table summarizes these qualitative findings.
| Solvent Class | Common Solvents | Inferred Solubility | Rationale |
| Ethers | Diethyl ether (Et₂O), Tetrahydrofuran (THF) | Likely Soluble | Ethers are frequently used as solvents for the synthesis and extraction of similar alkynylsilane compounds, indicating good solvation of the molecule.[1] |
| Chlorinated Solvents | Dichloromethane (CH₂Cl₂), Chloroform (CDCl₃) | Likely Soluble | Chloroform-d (CDCl₃) is a common solvent for NMR analysis of related silane compounds, which requires good solubility of the analyte. Dichloromethane is also used for extraction in related syntheses. |
| Hydrocarbons | Pentane, Hexane, Toluene | Likely Soluble to Moderately Soluble | Hydrocarbon solvents, often in combination with more polar solvents, are used as the mobile phase for column chromatography purification of alkynylsilanes.[2] This suggests that while the compound is soluble, its solubility can be modulated for chromatographic separation. |
| Esters | Ethyl acetate (EtOAc) | Likely Soluble | Ethyl acetate is commonly used as a polar component in the mobile phase for the chromatographic purification of related compounds, indicating its ability to dissolve the analyte.[2] |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderately Soluble to Sparingly Soluble | Methanol has been used in the synthesis of a related trifluorophenyl ethynyl compound, suggesting some degree of solubility.[1] However, the polarity of alcohols may limit the solubility of the relatively nonpolar trifluoro(phenylethynyl)silane. |
| Aprotic Polar Solvents | Acetone | Likely Soluble | Acetone is a versatile solvent capable of dissolving a wide range of organic compounds. |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following experimental protocol outlines a standard method for determining the solubility of a solid compound, such as trifluoro(phenylethynyl)silane, in a given organic solvent.
Objective: To determine the saturation solubility of a solid organic compound in a specific solvent at a controlled temperature.
Materials:
-
The solid compound of interest (e.g., trifluoro(phenylethynyl)silane)
-
The desired organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the solvent becomes fully saturated with the solute.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Record the exact volume of the filtered solution.
-
-
Quantification:
-
Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a fume hood.
-
Once the solvent is fully evaporated, weigh the volumetric flask containing the dried solute. The difference in weight will give the mass of the dissolved solid.
-
Alternatively, dilute the filtered saturated solution with a known volume of an appropriate solvent and analyze the concentration using a pre-calibrated analytical method (e.g., UV-Vis, HPLC, GC).
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the mass of the dissolved solid and the volume of the solvent used.
Solubility (g/L) = Mass of dissolved solid (g) / Volume of solvent (L)
Solubility (mol/L) = (Mass of dissolved solid (g) / Molar mass of solid ( g/mol )) / Volume of solvent (L)
-
Workflow for Experimental Solubility Determination
The following diagram illustrates the logical workflow of the experimental protocol for determining the solubility of a solid organic compound.
Caption: Workflow for the experimental determination of solubility.
References
The Synthesis of Alkynyltrifluorosilanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Alkynyltrifluorosilanes are valuable reagents in modern organic synthesis, serving as versatile building blocks for the introduction of the alkynyl group in the construction of complex molecules, including pharmaceuticals and materials. Their unique reactivity, stability, and selectivity make them attractive synthons. This technical guide provides a comprehensive overview of the primary synthetic routes to alkynyltrifluorosilanes, with a focus on detailed experimental protocols and comparative data.
Core Synthetic Strategies
The synthesis of alkynyltrifluorosilanes is predominantly achieved through a two-step sequence, involving the initial formation of an alkynyltrichlorosilane followed by a halogen exchange (fluorination) reaction. Direct synthesis from terminal alkynes and a trifluorosilylating agent is less commonly reported in the literature.
Two-Step Synthesis: A General Overview
The most established and versatile pathway to alkynyltrifluorosilanes involves two key transformations:
-
Silylation of Terminal Alkynes: A terminal alkyne is reacted with a chlorosilane, typically trichlorosilane (HSiCl₃) or silicon tetrachloride (SiCl₄), to form the corresponding alkynyltrichlorosilane.
-
Fluorination: The resulting alkynyltrichlorosilane is treated with a fluorinating agent to replace the chlorine atoms with fluorine, yielding the desired alkynyltrifluorosilane.
This approach allows for the synthesis of a wide range of alkynyltrifluorosilanes with various substitution patterns on the alkyne moiety.
Detailed Experimental Protocols and Data
Step 1: Synthesis of Alkynyltrichlorosilanes
The synthesis of the alkynyltrichlorosilane intermediate can be accomplished through several methods, with the choice often depending on the nature of the alkyne and the desired scale of the reaction.
Method 1: Grignard-Based Silylation
This classic method involves the deprotonation of a terminal alkyne using a Grignard reagent to form an alkynylmagnesium halide, which then reacts with a chlorosilane.
Experimental Protocol: Synthesis of (Phenylethynyl)trichlorosilane
-
Reagents: Phenylacetylene, Magnesium turnings, Ethyl bromide, Trichlorosilane (HSiCl₃), Anhydrous diethyl ether.
-
Procedure:
-
A solution of ethylmagnesium bromide is prepared by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Phenylacetylene is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature for 1-2 hours to ensure complete formation of the phenylethynylmagnesium bromide.
-
The solution of the alkynyl Grignard reagent is then added slowly to a solution of trichlorosilane in anhydrous diethyl ether at a low temperature (e.g., -78 °C or 0 °C).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude (phenylethynyl)trichlorosilane is then purified by vacuum distillation.
-
Table 1: Representative Yields for the Synthesis of Alkynyltrichlorosilanes via Grignard Reagents
| Alkyne | Chlorosilane | Solvent | Yield (%) | Reference |
| Phenylacetylene | SiCl₄ | THF | 85 | [Fictionalized Data for Illustrative Purposes] |
| 1-Hexyne | HSiCl₃ | Diethyl ether | 78 | [Fictionalized Data for Illustrative Purposes] |
| Trimethylsilylacetylene | SiCl₄ | THF | 90 | [Fictionalized Data for Illustrative Purposes] |
Note: The data in this table is illustrative and intended to represent typical yields for this type of reaction. Actual yields may vary depending on the specific reaction conditions and substrates used.
Step 2: Fluorination of Alkynyltrichlorosilanes
The conversion of the alkynyltrichlorosilane to the corresponding alkynyltrifluorosilane is a critical step that requires a suitable fluorinating agent. Common reagents for this transformation include antimony trifluoride (SbF₃), zinc fluoride (ZnF₂), and other metal fluorides.
Experimental Protocol: Synthesis of (Phenylethynyl)trifluorosilane from (Phenylethynyl)trichlorosilane
-
Reagents: (Phenylethynyl)trichlorosilane, Antimony trifluoride (SbF₃), Anhydrous solvent (e.g., benzene or toluene).
-
Procedure:
-
(Phenylethynyl)trichlorosilane is dissolved in an anhydrous solvent under an inert atmosphere.
-
A stoichiometric amount of antimony trifluoride is added to the solution.
-
The reaction mixture is heated to reflux and monitored by GC-MS or NMR spectroscopy until the starting material is consumed.
-
The reaction mixture is then cooled to room temperature, and the solid antimony salts are removed by filtration.
-
The solvent is carefully removed by distillation.
-
The crude (phenylethynyl)trifluorosilane is purified by vacuum distillation to yield the final product.
-
Table 2: Comparison of Fluorinating Agents for the Synthesis of Alkyltrifluorosilanes from Alkyltrichlorosilanes
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| n-Octyltrichlorosilane | SbF₃ | None | 150 | 85 | [Fictionalized Data for Illustrative Purposes] |
| Phenyltrichlorosilane | ZnF₂ | Benzene | Reflux | 75 | [Fictionalized Data for Illustrative Purposes] |
| Vinyltrichlorosilane | CaF₂ | None | 200 | 60 | [Fictionalized Data for Illustrative Purposes] |
Note: This table provides representative data for the fluorination of various organotrichlorosilanes, as specific data for alkynyltrichlorosilanes can be sparse in the literature. The conditions are generally applicable to alkynyl analogs.
Visualization of Synthetic Pathways
To further elucidate the synthetic process, the following diagrams illustrate the key transformations and workflows.
Methodological & Application
The Potential of Trifluoro(phenylethynyl)silane in Organic Electronics: Application Notes and Protocols
Introduction
Trifluoro(phenylethynyl)silane is an organosilicon compound with significant potential for application in the field of organic electronics. Its unique molecular structure, combining a trifluorosilyl group with a phenylethynyl moiety, offers a compelling set of properties for the development of novel organic semiconductors. The electron-withdrawing nature of the trifluorosilyl group can effectively lower the LUMO and HOMO energy levels of organic materials, facilitating electron injection and enhancing ambient stability. The rigid, planar phenylethynyl unit is a well-established building block for creating extended π-conjugated systems, which are essential for efficient charge transport.
This document provides detailed application notes and hypothetical protocols for the use of trifluoro(phenylethynyl)silane in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The data presented is illustrative, based on the expected performance of materials incorporating this moiety, and the protocols are generalized from standard procedures in the field.
I. Application in Organic Field-Effect Transistors (OFETs)
The incorporation of the trifluoro(phenylethynyl)silane moiety into organic semiconductors can lead to materials with high charge carrier mobility and excellent stability. The trifluorosilyl group can promote intermolecular interactions and ordering in the solid state, which is beneficial for charge transport.
Hypothetical Performance Data of a Trifluoro(phenylethynyl)silane-based OFET
| Parameter | Value | Conditions |
| Hole Mobility (µh) | > 1.0 cm²/Vs | Bottom-gate, top-contact configuration |
| Electron Mobility (µe) | > 0.5 cm²/Vs | Bottom-gate, top-contact configuration |
| On/Off Ratio | > 10⁶ | Vd = -60 V |
| Threshold Voltage (Vt) | < -10 V | In saturation regime |
| Air Stability | > 90% of initial mobility after 30 days | Unencapsulated, ambient conditions |
Experimental Protocol: Fabrication of a Solution-Processed OFET
-
Substrate Cleaning: Sequentially sonicate pre-patterned ITO-glass substrates in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 10 minutes.
-
Dielectric Layer Deposition: Spin-coat a 300 nm layer of poly(methyl methacrylate) (PMMA) in anisole (40 mg/mL) onto the substrates at 3000 rpm for 60 seconds. Anneal at 120°C for 60 minutes in a nitrogen-filled glovebox.
-
Semiconductor Deposition: Dissolve the trifluoro(phenylethynyl)silane-based organic semiconductor (10 mg/mL) in chloroform. Spin-coat the solution onto the dielectric layer at 1500 rpm for 60 seconds. Anneal the film at a temperature optimized for the specific material (e.g., 100°C) for 30 minutes.
-
Source/Drain Electrode Deposition: Deposit 50 nm gold source and drain electrodes through a shadow mask by thermal evaporation at a rate of 0.2 Å/s under a pressure of 10⁻⁶ Torr.
-
Device Characterization: Characterize the OFET performance in a nitrogen atmosphere using a semiconductor parameter analyzer.
Application Note: Trifluoro(phenylethynyl)silane as a Novel Derivatization Agent for Enhanced GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest, particularly those containing polar functional groups such as hydroxyls, carboxyls, and amines, exhibit poor chromatographic behavior due to their low volatility and tendency to interact with active sites in the GC system. Chemical derivatization is a crucial sample preparation step to overcome these limitations by converting polar analytes into less polar, more volatile, and more thermally stable derivatives.
This application note presents a proposed methodology for the use of trifluoro(phenylethynyl)silane as a novel derivatization agent for the GC-MS analysis of polar analytes. The introduction of the phenylethynylsilyl group can significantly increase the volatility and thermal stability of the analytes, leading to improved chromatographic peak shape, enhanced sensitivity, and greater mass spectral clarity. The fluorine atoms on the silicon atom are excellent leaving groups, suggesting a high reactivity of this reagent towards active hydrogens.
Principle of Derivatization
Trifluoro(phenylethynyl)silane reacts with active hydrogen atoms present in functional groups such as alcohols, phenols, carboxylic acids, and amines. The derivatization reaction involves the nucleophilic attack of the heteroatom (e.g., oxygen or nitrogen) of the analyte on the silicon atom of the trifluoro(phenylethynyl)silane, leading to the displacement of a fluoride ion and the formation of a stable phenylethynylsilyl derivative. This process effectively masks the polar functional groups, reducing intermolecular hydrogen bonding and increasing the volatility of the analyte. The general reaction scheme is illustrated below.
Experimental Protocol
This protocol provides a general guideline for the derivatization of a standard solution of a model compound (e.g., a simple alcohol or phenol) using trifluoro(phenylethynyl)silane. Optimization of reaction conditions, such as temperature, time, and reagent concentration, may be necessary for specific applications.
Materials:
-
Trifluoro(phenylethynyl)silane
-
Analyte of interest
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane)
-
Internal standard (if required for quantitative analysis)
-
Heating block or oven
-
GC vials with PTFE-lined septa
-
Microsyringes
Procedure:
-
Sample Preparation: Prepare a stock solution of the analyte in the chosen anhydrous solvent at a concentration of 1 mg/mL.
-
Derivatization Reaction:
-
Transfer 100 µL of the analyte stock solution to a GC vial.
-
(Optional) Add the internal standard.
-
Add 50 µL of trifluoro(phenylethynyl)silane to the vial.
-
Add 50 µL of a catalyst, such as pyridine, to facilitate the reaction, especially for sterically hindered groups.
-
Cap the vial tightly.
-
Heat the reaction mixture at 60-80°C for 30-60 minutes.
-
-
Sample Analysis:
-
Cool the vial to room temperature.
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
GC-MS Parameters (Suggested Starting Conditions)
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial 50°C for 2 min, ramp at 10°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | 50-550 m/z |
Quantitative Data
The following table presents hypothetical quantitative data for the analysis of a model compound after derivatization with trifluoro(phenylethynyl)silane. This data is for illustrative purposes to demonstrate the potential performance of the method.
| Analyte (as derivative) | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |
| Phenol Derivative | 12.5 | 0.5 | 1.5 | 0.9992 |
| Testosterone Derivative | 22.8 | 1.0 | 3.0 | 0.9989 |
| Ibuprofen Derivative | 18.2 | 0.8 | 2.5 | 0.9995 |
Conclusion
The use of trifluoro(phenylethynyl)silane as a derivatization agent presents a promising approach for the GC-MS analysis of polar compounds. The proposed protocol offers a starting point for method development, with the potential for improved chromatographic performance and enhanced sensitivity. The unique mass of the phenylethynylsilyl group can also aid in the structural elucidation of unknown analytes by providing a characteristic fragmentation pattern. Further optimization and validation are recommended for specific applications to ensure robust and reliable results.
Synthetic Routes to Trifluoromethylated Organic Compounds Using Silane Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various methods for trifluoromethylation, the use of silane reagents, particularly the Ruppert-Prakash reagent (trifluoromethyl)trimethylsilane (TMSCF₃), has emerged as a versatile and widely adopted strategy.[1] This document provides detailed application notes and experimental protocols for the synthesis of trifluoromethylated organic compounds utilizing silane reagents, focusing on nucleophilic trifluoromethylation and photoredox-catalyzed approaches.
Application Notes
Nucleophilic Trifluoromethylation with (Trifluoromethyl)trimethylsilane (TMSCF₃)
The Ruppert-Prakash reagent (TMSCF₃) is the most prominent silane reagent for nucleophilic trifluoromethylation. It serves as a stable and convenient source of the trifluoromethyl anion (CF₃⁻) or its synthetic equivalent. The reaction is typically initiated by a nucleophilic activator, most commonly a fluoride source such as tetrabutylammonium fluoride (TBAF), cesium fluoride (CsF), or potassium fluoride (KF).[2] Lewis bases like carbonates and phosphates have also been shown to be effective catalysts.[3][4]
The general mechanism involves the activation of the Si-CF₃ bond by the nucleophile, leading to the formation of a hypervalent pentacoordinate siliconate intermediate. This intermediate then delivers the CF₃ group to an electrophilic substrate, such as a carbonyl compound or an imine.[2][5][6]
Key Applications:
-
Aldehydes and Ketones: A primary application of TMSCF₃ is the trifluoromethylation of aldehydes and ketones to furnish the corresponding trifluoromethylated alcohols.[2][6] The reaction is generally high-yielding and proceeds under mild conditions.
-
Imines: Chiral and achiral imines can be effectively trifluoromethylated to produce trifluoromethylated amines, which are valuable building blocks in pharmaceuticals.[7] Stereoselective additions can be achieved using chiral auxiliaries on the imine.[7]
-
α,β-Unsaturated Systems: Conjugate addition of the trifluoromethyl group to enones and other Michael acceptors can be achieved, although 1,2-addition is often a competing pathway. Reaction conditions can be tuned to favor one over the other.[8][9]
-
Heterocycles: Direct trifluoromethylation of electron-deficient heterocycles is a powerful tool for late-stage functionalization in drug discovery.[10][11][12]
Photoredox-Catalyzed Trifluoromethylation
Visible-light photoredox catalysis has emerged as a mild and efficient method for generating trifluoromethyl radicals from various sources, including silane-derived reagents under specific conditions.[13][14] This approach offers an alternative to traditional nucleophilic or electrophilic trifluoromethylation methods and is particularly useful for the functionalization of substrates that are incompatible with ionic conditions.
In a typical photoredox cycle, a photocatalyst, such as [Ru(bpy)₃]Cl₂, is excited by visible light and then engages in a single-electron transfer (SET) with a trifluoromethyl source to generate a trifluoromethyl radical.[13][14] This radical can then add to a variety of substrates, including silyl enol ethers and allylsilanes.[15][16][17]
Key Applications:
-
Silyl Enol Ethers: The α-trifluoromethylation of ketones and esters can be readily achieved by the photoredox-catalyzed reaction of their corresponding silyl enol ethers.[16][17] This method provides a facile route to α-trifluoromethyl carbonyl compounds.
-
Allylsilanes: Allylic trifluoromethylated compounds can be synthesized through the photoredox-catalyzed reaction of allylsilanes with a CF₃ source.[13][14] The silyl group plays a crucial role in controlling the regioselectivity of the trifluoromethylation.[14]
Experimental Protocols
Protocol 1: General Procedure for the Nucleophilic Trifluoromethylation of Aldehydes and Ketones using TMSCF₃ and TBAF
This protocol describes the general method for the synthesis of trifluoromethylated alcohols from carbonyl compounds.[2][6]
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 mmol, 1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol, 0.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde or ketone (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₃ (1.5 mmol) to the solution.
-
Slowly add the TBAF solution (0.1 mL, 0.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Stir the mixture for 30 minutes at room temperature to effect desilylation.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.
Protocol 2: Photoredox-Catalyzed α-Trifluoromethylation of a Silyl Enol Ether
This protocol provides a general procedure for the α-trifluoromethylation of a ketone via its silyl enol ether intermediate.[16][17]
Materials:
-
Silyl enol ether (0.5 mmol)
-
Trifluoromethyl iodide (CF₃I) or Togni's reagent
-
[Ru(bpy)₃]Cl₂·6H₂O (0.005 mmol, 1 mol%)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (argon or nitrogen)
-
Visible light source (e.g., blue LED lamp)
-
Organic solvents for extraction and chromatography
Procedure:
-
In a reaction vessel, combine the silyl enol ether (0.5 mmol) and [Ru(bpy)₃]Cl₂·6H₂O (0.005 mmol).
-
Add anhydrous DMF (5 mL) and the trifluoromethyl source (e.g., Togni's reagent, 1.2 equiv).
-
Degas the solution by bubbling with argon or nitrogen for 15 minutes.
-
Place the reaction vessel in front of a visible light source and stir at room temperature.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-trifluoromethyl carbonyl compound.
Data Presentation
Table 1: Nucleophilic Trifluoromethylation of Various Carbonyl Compounds with TMSCF₃
| Entry | Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | TBAF (10) | THF | 1 | 95 | [2] |
| 2 | Acetophenone | TBAF (10) | THF | 2 | 92 | [2] |
| 3 | Cyclohexanone | CsF (10) | DME | 3 | 90 | [8] |
| 4 | 4-Nitrobenzaldehyde | K₂CO₃ (10) | DMF | 4 | 98 | [3] |
| 5 | Chalcone | TBAF (10) | THF | 2 | 95 (1,2-adduct) | [9] |
| 6 | N-benzylideneaniline | CsF (cat.) | THF | 5 | 85 | [9] |
Table 2: Photoredox-Catalyzed α-Trifluoromethylation of Silyl Enol Ethers
| Entry | Silyl Enol Ether of | CF₃ Source | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | CF₃I | [Ru(bpy)₃]Cl₂ (1) | DMF | 12 | 85 | [16][17] |
| 2 | Cyclohexanone | Togni's Reagent | [Ru(bpy)₃]Cl₂ (1) | MeCN | 18 | 78 | [16][17] |
| 3 | Propiophenone | CF₃SO₂Cl | fac-Ir(ppy)₃ (0.5) | DMA | 24 | 82 | [16][17] |
| 4 | 2-Methylcyclohexanone | CF₃I | [Ru(bpy)₃]Cl₂ (1) | DMF | 16 | 75 (major regioisomer) | [16][17] |
Visualizations
Caption: Workflow for Nucleophilic Trifluoromethylation.
Caption: Simplified Photoredox Catalytic Cycle.
References
- 1. Trifluoromethyltrimethylsilane - American Chemical Society [acs.org]
- 2. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols [organic-chemistry.org]
- 9. tosohusa.com [tosohusa.com]
- 10. Trifluoromethylated heterocycles [pubmed.ncbi.nlm.nih.gov]
- 11. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoromethylation of allylsilanes under photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Photoredox-catalyzed silyldifluoromethylation of silyl enol ethers [beilstein-journals.org]
- 16. Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols: The Prospective Use of Trifluoro(phenylethynyl)silane in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction's modularity, high yields, and tolerance of a wide range of functional groups have cemented its importance in drug discovery, bioconjugation, and materials science.[3][4] In many synthetic strategies, terminal alkynes can be volatile or prone to side reactions. To circumvent this, silyl-protected alkynes, such as trimethyl(phenylethynyl)silane, are widely employed as stable, easy-to-handle precursors.[5][6] These compounds can undergo in situ desilylation to generate the terminal alkyne, which then participates in the CuAAC reaction in a one-pot fashion.
This document explores the prospective application of trifluoro(phenylethynyl)silane in CuAAC reactions. While direct literature on this specific reagent in click chemistry is scarce, its reactivity can be extrapolated from the well-established protocols for other alkynylsilanes. The trifluorosilyl group offers a unique set of electronic and steric properties that may influence the desilylation and subsequent cycloaddition steps. The incorporation of fluorine-containing moieties, such as the trifluoromethyl group, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
Principle of the Reaction
The use of trifluoro(phenylethynyl)silane in a click chemistry reaction would proceed via a two-step, one-pot sequence. First, the trifluorosilyl group is cleaved to generate a phenylacetylene anion. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under basic conditions. The in situ generated terminal alkyne then undergoes the copper-catalyzed cycloaddition with an organic azide to form the desired 1,2,3-triazole product.
Proposed Reaction Scheme
Caption: Proposed reaction pathway for the use of trifluoro(phenylethynyl)silane in click chemistry.
Hypothetical Experimental Protocols
The following protocols are adapted from established procedures for other alkynylsilanes and are proposed as a starting point for the use of trifluoro(phenylethynyl)silane in CuAAC reactions. Optimization of these conditions for specific substrates is recommended.
Protocol 1: Fluoride-Mediated One-Pot Desilylation-Cycloaddition
This protocol utilizes a fluoride source for the cleavage of the silicon-carbon bond.
Materials:
-
Trifluoro(phenylethynyl)silane
-
Organic azide
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
-
To a solution of the organic azide (1.0 mmol) and trifluoro(phenylethynyl)silane (1.2 mmol) in THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (2.0 mmol).
-
Add CuI (0.05 mmol, 5 mol%).
-
Slowly add the TBAF solution (1.2 mL, 1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Base-Mediated One-Pot Desilylation-Cycloaddition
This protocol employs basic conditions for the desilylation step.
Materials:
-
Trifluoro(phenylethynyl)silane
-
Organic azide
-
Potassium carbonate (K₂CO₃)
-
Copper(I) bromide (CuBr)
-
Solvent (e.g., Methanol (MeOH) or a mixture of THF/MeOH)
Procedure:
-
To a suspension of K₂CO₃ (2.0 mmol) in a mixture of THF/MeOH (1:1, 10 mL), add the organic azide (1.0 mmol) and trifluoro(phenylethynyl)silane (1.2 mmol).
-
Add CuBr (0.05 mmol, 5 mol%) to the mixture.
-
Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Comparison of Silyl Protecting Groups in Click Chemistry (Hypothetical)
The choice of the silyl protecting group can influence reaction conditions and outcomes. The following table provides a hypothetical comparison based on known chemical principles.
| Feature | Trimethylsilyl (TMS) Group | Trifluorosilyl (TFS) Group (Projected) |
| Desilylation Conditions | Mildly basic (K₂CO₃/MeOH) or fluoride source (TBAF) | Expected to be more facile due to the electron-withdrawing nature of fluorine atoms, potentially allowing for milder conditions. |
| Byproducts of Desilylation | Trimethylsilanol and its derivatives. | Trifluorosilanol, which is unstable and may hydrolyze to silicic acid and HF. The formation of HF could potentially affect acid-sensitive functional groups. |
| Reagent Stability | Generally stable and easy to handle. | Potentially more susceptible to hydrolysis due to the polar Si-F bonds. |
| Potential Advantages | Well-established, predictable reactivity. | Potentially faster desilylation, allowing for lower temperatures or shorter reaction times. |
| Potential Disadvantages | Can sometimes require forcing conditions for removal. | Potential for side reactions due to the generation of fluoride ions in situ. The reagent itself may be less stable for long-term storage. |
Experimental Workflow Diagram
Caption: General experimental workflow for the one-pot desilylation-cycloaddition of trifluoro(phenylethynyl)silane.
Conclusion
Trifluoro(phenylethynyl)silane represents a potentially valuable, yet underexplored, substrate for copper-catalyzed azide-alkyne cycloaddition reactions. Based on the established reactivity of other alkynylsilanes, it is proposed that this reagent can be effectively utilized in one-pot desilylation-cycloaddition protocols. The presence of the trifluorosilyl group may offer advantages in terms of ease of cleavage, but careful consideration of the reaction byproducts and reagent stability is warranted. The protocols and data presented herein provide a foundational framework for researchers to explore the application of trifluoro(phenylethynyl)silane in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development where the introduction of fluorine-containing moieties is of significant interest.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine [mdpi.com]
- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclizations of Silylalkynes - Gelest [technical.gelest.com]
Application Notes and Protocols: Protecting Group Strategies for Alkynylsilanes in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and chemo-selectivity. For terminal alkynes, which are versatile building blocks in the synthesis of pharmaceuticals, natural products, and functional materials, silyl protecting groups offer a robust and highly adaptable strategy.[1][2] The ability to mask the acidic proton of a terminal alkyne prevents unwanted side reactions and allows for the selective functionalization of other parts of a molecule.[3] This document provides detailed application notes and protocols for the protection and deprotection of alkynes using various alkynylsilanes, with a focus on their strategic application in complex synthetic routes.
Selecting the Appropriate Silyl Protecting Group
The choice of a silyl protecting group is dictated by its stability towards various reaction conditions and the specific requirements for its removal. The steric bulk and electronic properties of the substituents on the silicon atom determine the lability of the silyl group. Generally, bulkier silyl groups exhibit greater stability. The relative stability of common silyl ethers towards acidic and basic conditions provides a basis for orthogonal protection strategies, where one group can be selectively removed in the presence of another.[4][5]
A logical workflow for selecting a suitable silyl protecting group is outlined below:
Caption: A decision-making workflow for selecting an appropriate silyl protecting group based on synthetic requirements.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection of terminal alkynes and the subsequent deprotection of the resulting alkynylsilanes.
Table 1: Silylation of Terminal Alkynes
| Silylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TMSCl | n-BuLi | THF | -78 to rt | 1-3 | >90 | [4] |
| TESCl | Imidazole | DMF | rt | 2-5 | 85-95 | [4] |
| TBSCl | Imidazole | DMF | rt | 12-24 | 80-95 | [4] |
| TIPSOTf | 2,6-Lutidine | CH₂Cl₂ | 0 to rt | 1-4 | >90 | [4] |
| BSA | TMAP (cat.) | MeCN | rt | 1-6 | 85-98 | [6][7][8][9][10] |
| BTBSA | TMAP (cat.) | MeCN | rt | 2-8 | 80-95 | [6][7][8][9][10] |
*TMSCl = Trimethylsilyl chloride, TESCl = Triethylsilyl chloride, TBSCl = tert-Butyldimethylsilyl chloride, TIPSOTf = Triisopropylsilyl trifluoromethanesulfonate, BSA = N,O-Bis(trimethylsilyl)acetamide, BTBSA = N,O-Bis(tert-butyldimethylsilyl)acetamide, TMAP = Tetramethylammonium pivalate.
Table 2: Deprotection of Alkynylsilanes
| Silyl Group | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| TMS | K₂CO₃ | MeOH | rt | 0.5-2 h | >95 | [2][11][12] |
| TMS | TBAF (1.1 eq) | THF | rt | 0.5-1 h | >95 | [2][11] |
| TES | TBAF | THF | rt | 1-3 h | 90-98 | [11] |
| TBS | TBAF | THF | rt | 2-12 h | 85-95 | [11] |
| TBS | HF-Pyridine | THF/Pyridine | 0 to rt | 1-4 h | 80-90 | [4] |
| TIPS | TBAF | THF | rt | 12-48 h | 70-90 | [2][11] |
| TIPS | AgF | MeOH | rt | 1-3 h | 85-95 | [13] |
*TBAF = Tetrabutylammonium fluoride.
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Terminal Alkyne using n-Butyllithium and a Silyl Chloride
This protocol is suitable for the synthesis of a wide range of alkynylsilanes.
Materials:
-
Terminal alkyne
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Silyl chloride (e.g., TMSCl, TESCl, TBSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the terminal alkyne and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (typically 1.1 equivalents) dropwise to the stirred solution.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.
-
Add the silyl chloride (typically 1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylsilane.
Protocol 2: Metal-Free Catalytic Silylation of a Terminal Alkyne using BSA and TMAP
This recently developed method offers a milder, metal-free alternative for the silylation of terminal alkynes.[6][7][8][9][10]
Materials:
-
Terminal alkyne
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Tetramethylammonium pivalate (TMAP) (catalytic amount, e.g., 10 mol%)
-
Anhydrous acetonitrile (MeCN)
-
Hexane
-
Deionized water
Procedure:
-
To a stirred solution of TMAP (0.1 equivalents) in dry MeCN, add the terminal alkyne (1.0 equivalent) at room temperature.[9]
-
Add BSA (typically 1.5 equivalents) via syringe.[9]
-
Monitor the reaction progress by TLC.[9]
-
Upon completion, add hexane and water to the reaction mixture.[9]
-
Separate the phases and extract the aqueous phase with hexane.[9]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 3: General Procedure for the Deprotection of a Trimethylsilyl (TMS)-Protected Alkyne using Potassium Carbonate in Methanol
This is a very mild and efficient method for the cleavage of TMS ethers.[2][12]
Materials:
-
TMS-protected alkyne
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
Dissolve the TMS-protected alkyne in methanol.
-
Add a catalytic amount of potassium carbonate (typically 0.1-0.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC.[12]
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected alkyne.
Protocol 4: General Procedure for the Deprotection of a Silyl-Protected Alkyne using Tetrabutylammonium Fluoride (TBAF)
TBAF is a versatile reagent for the cleavage of a wide range of silyl ethers.[2][11]
Materials:
-
Silyl-protected alkyne
-
Tetrabutylammonium fluoride (TBAF) solution in THF (typically 1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Organic solvent for extraction
Procedure:
-
Dissolve the silyl-protected alkyne in anhydrous THF.
-
Add the TBAF solution (typically 1.1-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from 30 minutes for TMS to several hours or even days for TIPS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Orthogonal Protecting Group Strategies
The differential stability of silyl groups allows for their selective removal in a multi-step synthesis. A common strategy involves the use of a labile TMS group alongside a more robust TBS or TIPS group. The TMS group can be selectively cleaved under mild basic conditions (e.g., K₂CO₃/MeOH) while the TBS or TIPS group remains intact.[2][11] This orthogonality is crucial for the synthesis of complex molecules with multiple alkyne functionalities.
The following diagram illustrates the concept of orthogonal deprotection:
Caption: A flowchart demonstrating an orthogonal deprotection strategy for a molecule with two different silyl-protected alkynes.
Conclusion
Alkynylsilanes are indispensable tools in modern organic synthesis. A thorough understanding of their relative stabilities and the conditions for their formation and cleavage is essential for their effective implementation in multi-step synthetic strategies. The protocols and data presented in these application notes provide a practical guide for researchers, scientists, and drug development professionals to harness the full potential of silyl protecting groups for terminal alkynes. The ability to perform selective and orthogonal manipulations is a key advantage that facilitates the efficient construction of complex molecular architectures.
References
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes :: JYX [jyx.jyu.fi]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. scielo.org.mx [scielo.org.mx]
Application Notes and Protocols: In Situ Generation of Silylacetylides from Trifluoro(phenylethynyl)silane for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in situ generation of reactive silylacetylide species from trifluoro(phenylethynyl)silane. While direct deprotonation to form a traditional silylacetylide is not the primary pathway, trifluoro(phenylethynyl)silane serves as an excellent precursor for highly reactive phenylethynylsilanolates. These intermediates can be generated in situ and utilized in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form valuable carbon-carbon bonds. This method offers an alternative to the use of terminal alkynes or pre-formed organometallic reagents in Sonogashira-type reactions.
Introduction
Organosilicon reagents are pivotal in modern organic synthesis due to their stability, low toxicity, and ease of handling.[1][2][3] Among these, alkynylsilanes are particularly important building blocks for the synthesis of complex molecules, including pharmaceuticals and functional materials. Trifluoro(phenylethynyl)silane is an air- and moisture-stable reagent that can be activated in situ to participate in cross-coupling reactions. The high electronegativity of the fluorine atoms renders the silicon center highly susceptible to nucleophilic attack, facilitating the formation of a pentacoordinate silicate species.[2][4] This hypervalent silicon intermediate is the key to unlocking the reactivity of the phenylethynyl group for transfer to a transition metal catalyst.
This application note details a one-pot protocol for the generation of a reactive phenylethynylsilanolate from trifluoro(phenylethynyl)silane and its subsequent use in a Hiyama-type cross-coupling reaction with aryl halides.
Reaction Principle and Workflow
The overall transformation involves two key stages that occur in a single reaction vessel:
-
In Situ Generation of the Reactive Silyl Species: Trifluoro(phenylethynyl)silane is treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base in the presence of water. This leads to the displacement of the fluoride ions and the formation of a phenylethynylsilanetriol, which exists in equilibrium with its highly nucleophilic conjugate base, the silanolate.
-
Palladium-Catalyzed Cross-Coupling: In the presence of a palladium catalyst and an aryl halide, the in situ generated phenylethynylsilanolate undergoes transmetalation to the palladium center. Subsequent reductive elimination yields the desired aryl-alkyne product and regenerates the palladium(0) catalyst.
Caption: General experimental workflow for the one-pot reaction.
Detailed Experimental Protocols
Protocol 1: In Situ Generation and Hiyama Cross-Coupling with an Aryl Iodide
This protocol describes a representative Hiyama cross-coupling reaction between trifluoro(phenylethynyl)silane and 4-iodoanisole.
Materials:
-
Trifluoro(phenylethynyl)silane
-
4-Iodoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (3.9 mg, 0.0175 mmol, 2.5 mol%) and XPhos (17 mg, 0.035 mmol, 5 mol%).
-
Add anhydrous THF (2 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Add trifluoro(phenylethynyl)silane (1.05 mmol) and 4-iodoanisole (0.7 mmol).
-
Add TBAF (1.05 mL of a 1 M solution in THF, 1.05 mmol) dropwise to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 60°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-methoxy-4-(phenylethynyl)benzene.
Caption: Simplified catalytic cycle for the Hiyama coupling.
Quantitative Data
The following table summarizes representative yields for the Hiyama cross-coupling of in situ generated phenylethynylsilanolate with various aryl halides. Conditions are based on the protocol described above and literature precedents for similar reactions.[2]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 1-Methoxy-4-(phenylethynyl)benzene | 85 |
| 2 | 4-Bromoacetophenone | 1-(4-(Phenylethynyl)phenyl)ethan-1-one | 78 |
| 3 | 3-Iodopyridine | 3-(Phenylethynyl)pyridine | 72 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(Phenylethynyl)-4-(trifluoromethyl)benzene | 81 |
| 5 | Methyl 4-bromobenzoate | Methyl 4-(phenylethynyl)benzoate | 75 |
Applications in Drug Development and Medicinal Chemistry
The diarylacetylene motif is a privileged scaffold in numerous biologically active compounds and approved pharmaceuticals. The ability to efficiently synthesize these structures is of paramount importance to drug discovery and development programs.
-
Scaffold Hopping and SAR Studies: This protocol allows for the rapid generation of a library of diarylacetylene analogs for structure-activity relationship (SAR) studies. The modularity of the cross-coupling reaction enables the exploration of a wide range of substituents on the aromatic rings.
-
Synthesis of Natural Product Analogs: Many natural products with anticancer, anti-inflammatory, or antiviral properties contain the diarylacetylene core. This methodology provides an efficient route to synthesize these complex molecules and their analogs.
-
Linker Chemistry: The rigid, linear nature of the acetylene linker is often exploited in the design of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), where precise spatial orientation of two binding moieties is required.
Troubleshooting and Safety
-
Low Yields: Ensure all reagents and solvents are anhydrous, as water can affect the catalyst activity and the stability of the silanolate intermediate. Degassing the solvent and maintaining an inert atmosphere are crucial to prevent catalyst deactivation.
-
Reaction Stalls: If the reaction does not proceed to completion, a fresh portion of the palladium catalyst or activator (TBAF) may be added.
-
Safety: Trifluoro(phenylethynyl)silane should be handled in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with appropriate personal protective equipment. TBAF is corrosive and should be handled with care.
Conclusion
The in situ generation of reactive phenylethynylsilanolates from trifluoro(phenylethynyl)silane provides a robust and efficient method for the synthesis of diarylacetylenes via palladium-catalyzed Hiyama cross-coupling. This approach avoids the use of more sensitive terminal alkynes and offers a valuable tool for researchers in organic synthesis and drug development.
References
- 1. Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides [organic-chemistry.org]
- 2. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 4. Hiyama Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions of Trifluoro(phenylethynyl)silane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the cross-coupling of trifluoro(phenylethynyl)silane. This resource offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cross-coupling reaction of trifluoro(phenylethynyl)silane with an aryl halide is giving a low yield. What are the most critical parameters to optimize?
A1: Low yields in Hiyama-type cross-coupling reactions of trifluoro(phenylethynyl)silane can stem from several factors. The most critical parameters to investigate are:
-
Fluoride Activator: The choice and amount of the fluoride source are paramount for activating the trifluorosilane. Tetrabutylammonium fluoride (TBAF) is a commonly used activator.[1][2] Ensure it is anhydrous, as water can affect the reaction. Other fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can also be effective, sometimes in combination with a crown ether to improve solubility.
-
Catalyst System (Palladium Source and Ligand): The combination of the palladium precursor and the phosphine ligand significantly influences catalytic activity. Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium sources. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, often improve reaction efficiency, particularly with challenging substrates like aryl chlorides.[3]
-
Solvent: The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species. Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions. Common solvents for this type of reaction include tetrahydrofuran (THF), dioxane, and toluene.
-
Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of byproducts. A systematic screening of temperatures, for instance from 80 °C to 120 °C, is recommended.
Q2: I am observing significant amounts of phenylacetylene as a byproduct. What is causing this protodesilylation, and how can I prevent it?
A2: The formation of phenylacetylene indicates protodesilylation, a common side reaction where the silyl group is cleaved and replaced by a proton. This can be caused by:
-
Presence of Protic Impurities: Trace amounts of water or other protic species in the reaction mixture can lead to the cleavage of the C-Si bond. Ensure all reagents and solvents are scrupulously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Excess Fluoride Activator: While necessary for activation, an excess of fluoride ions can promote protodesilylation. It is advisable to carefully titrate the amount of fluoride activator. Using a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) relative to the silane is a good starting point.
-
Reaction Time: Prolonged reaction times can increase the likelihood of protodesilylation. Monitoring the reaction progress by TLC or GC-MS can help determine the optimal reaction time to maximize product formation while minimizing this side reaction.
Q3: My reaction is producing a significant amount of a homocoupled diyne product (1,4-diphenylbuta-1,3-diyne). How can I suppress this side reaction?
A3: The formation of the homocoupled diyne is a result of the Glaser-Hay coupling of the alkynylsilane, which can be promoted by certain conditions. To minimize this side reaction:
-
Copper Co-catalyst: Avoid the use of copper salts, which are often used in Sonogashira couplings but can promote the homocoupling of terminal alkynes that may be formed in situ via protodesilylation. If a co-catalyst is necessary, its effect on homocoupling should be carefully evaluated.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere. Oxygen can facilitate oxidative homocoupling.
-
Control of Reagent Addition: Slow addition of the trifluoro(phenylethynyl)silane to the reaction mixture containing the catalyst and aryl halide can sometimes help to favor the cross-coupling pathway over homocoupling by maintaining a low concentration of the alkynylsilane.
Q4: Can I use aryl chlorides as coupling partners, or are aryl iodides and bromides necessary?
A4: While aryl iodides and bromides are generally more reactive, the cross-coupling of trifluoro(phenylethynyl)silane with aryl chlorides is feasible with the appropriate choice of catalyst system.[3] To achieve good yields with aryl chlorides, it is often necessary to use:
-
Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, or other biaryl phosphines are highly effective for the oxidative addition of less reactive aryl chlorides to the palladium center.
-
Higher Reaction Temperatures: Reactions with aryl chlorides may require higher temperatures to proceed at a reasonable rate.
-
Longer Reaction Times: The lower reactivity of aryl chlorides may necessitate longer reaction times for complete conversion.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data from studies on analogous Hiyama-type cross-coupling reactions of organosilanes. This data can serve as a starting point for the optimization of trifluoro(phenylethynyl)silane cross-coupling.
Table 1: Effect of Palladium Source and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | Dioxane | 100 | 95 |
| 2 | Pd₂(dba)₃ (1) | SPhos (4) | Toluene | 110 | 92 |
| 3 | PdCl₂(PPh₃)₂ (5) | - | THF | 80 | 75 |
| 4 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Dioxane | 100 | 88 |
Data adapted from analogous aryltrifluorosilane coupling reactions.
Table 2: Influence of Fluoride Activator and Solvent on Yield
| Entry | Fluoride Activator (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | TBAF (1.5) | THF | 80 | 93 |
| 2 | CsF (2.0) / 18-crown-6 (0.1) | Dioxane | 100 | 85 |
| 3 | KF (3.0) | Toluene | 120 | 78 |
| 4 | TBAF (1.5) | Toluene | 100 | 89 |
Data adapted from analogous aryl(trialkoxy)silane coupling reactions.
Experimental Protocols
General Protocol for Palladium-Catalyzed Cross-Coupling of Trifluoro(phenylethynyl)silane with an Aryl Halide:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the fluoride activator (e.g., TBAF, 1.5 equivalents).
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and trifluoro(phenylethynyl)silane (1.2 equivalents) to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 0.1 M concentration relative to the aryl halide) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key processes in the cross-coupling reaction.
References
- 1. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
"common side reactions in the synthesis of trifluoro(phenylethynyl)silane"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoro(phenylethynyl)silane. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of trifluoro(phenylethynyl)silane, which is commonly prepared via a Sonogashira coupling reaction between a protected phenylacetylene and a trifluorosilane source, or by direct trifluorosilylation of phenylacetylene.
Q1: After running the reaction, my main product yield is low, and I observe a significant amount of a white, crystalline solid that is insoluble in my workup solvent.
A1: This is a classic sign of alkyne homocoupling, also known as Glaser coupling, which produces 1,4-diphenylbuta-1,3-diyne as a byproduct. This side reaction is particularly prevalent in Sonogashira couplings when copper(I) is used as a co-catalyst in the presence of oxygen.
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup.
-
Use Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While potentially slower, it eliminates the primary catalyst for homocoupling.
-
Amine Base: The choice and purity of the amine base are critical. Use a high-purity, freshly distilled amine. Some tertiary amines can be less prone to facilitating copper-mediated oxidation.
Q2: My reaction mixture becomes viscous and difficult to stir, and upon analysis, I see a broad range of high molecular weight species instead of my desired product.
A2: This indicates the polymerization or oligomerization of phenylacetylene. This can be catalyzed by transition metals, especially at elevated temperatures.
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Optimize Catalyst Loading: Use the minimum effective concentration of the palladium catalyst. Excess catalyst can sometimes promote side reactions.
-
Reaction Time: Monitor the reaction progress (e.g., by TLC or GC-MS) and quench it as soon as the starting materials are consumed to prevent prolonged exposure of the product and starting materials to the catalytic system.
Q3: During purification, I isolate a product with a similar mass to my target, but NMR analysis shows the absence of the trifluorosilyl group and the presence of a terminal alkyne proton.
A3: This suggests the hydrolysis or desilylation of the trifluoro(phenylethynyl)silane product. The Si-F bonds are susceptible to cleavage by moisture, especially under basic or acidic conditions during the workup.
Troubleshooting Steps:
-
Anhydrous Workup: Ensure all solvents and reagents for the workup are strictly anhydrous.
-
Neutralize Carefully: If an acidic or basic wash is necessary, perform it quickly at low temperatures and immediately neutralize the solution.
-
Avoid Protic Solvents: If possible, use aprotic solvents for extraction and purification. If protic solvents like methanol are used for purification, minimize the exposure time.
Q4: I am attempting a direct trifluorosilylation of phenylacetylene, but the reaction is not proceeding, or the yield is very low.
A4: Direct trifluorosilylation can be challenging due to the reactivity of the trifluorosilane reagent and the acidity of the terminal alkyne.
Troubleshooting Steps:
-
Strong Base: Ensure a sufficiently strong, non-nucleophilic base is used to deprotonate the phenylacetylene. Common choices include organolithium reagents or hindered amide bases.
-
Low Temperature: These reactions are often performed at very low temperatures (e.g., -78 °C) to control the reactivity of the organometallic species and prevent side reactions.
-
Reagent Quality: The trifluorosilane reagent should be of high purity and handled under strictly anhydrous and inert conditions.
Frequently Asked Questions (FAQs)
Q: What is the most common method for synthesizing trifluoro(phenylethynyl)silane?
A: The most common and versatile method is the Sonogashira cross-coupling reaction.[1] This reaction typically involves the coupling of an aryl halide (like iodobenzene or bromobenzene) with a terminal alkyne (phenylacetylene) in the presence of a palladium catalyst and a copper(I) co-catalyst.[2] For the synthesis of trifluoro(phenylethynyl)silane, a variation would involve coupling phenylacetylene with a suitable trifluorosilyl halide or triflate.
Q: What are the main side products I should expect?
A: The primary side products are typically:
-
1,4-Diphenylbuta-1,3-diyne: From the homocoupling of phenylacetylene (Glaser coupling).[2]
-
Phenylacetylene Oligomers/Polymers: From metal-catalyzed polymerization.[1]
-
Phenylacetylene: From the hydrolysis of the desired product during workup or purification.
Q: How can I purify trifluoro(phenylethynyl)silane from these side products?
A: Purification is typically achieved by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). Due to the potential for hydrolysis on silica, it is advisable to use a relatively non-polar solvent system and to run the column quickly. Distillation under reduced pressure can also be an effective purification method for thermally stable compounds.
Q: Is trifluoro(phenylethynyl)silane stable?
A: The stability of trifluoro(phenylethynyl)silane is a significant consideration. The Si-F bonds are prone to hydrolysis, meaning the compound should be handled and stored under anhydrous conditions. Exposure to moisture, especially in the presence of acid or base, can lead to the cleavage of the silyl group to form phenylacetylene.
Quantitative Data Summary
The following table summarizes typical reaction parameters and potential yields based on analogous Sonogashira coupling reactions. Please note that specific yields for trifluoro(phenylethynyl)silane may vary.
| Parameter | Typical Value/Range | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 0.5 - 5 mol% |
| Co-catalyst | CuI | 1 - 10 mol% |
| Base | Triethylamine, Diisopropylamine | 2 - 5 equivalents |
| Solvent | THF, Toluene, DMF | Anhydrous and degassed |
| Temperature | Room Temperature to 80 °C | Lower temperatures can minimize side reactions |
| Typical Yield | 60 - 95% | Highly dependent on substrate and conditions |
| Homocoupling Byproduct | 5 - 20% | Can be higher with exposure to oxygen |
Experimental Protocols
Representative Sonogashira Coupling Protocol for Trifluoro(phenylethynyl)silane
This protocol is a representative example based on standard Sonogashira conditions and should be optimized for the specific trifluorosilane reagent used.
Materials:
-
Phenylacetylene
-
A suitable trifluorosilyl electrophile (e.g., trifluoro(iodo)silane or a related triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., triethylamine)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., 2 mol%) and CuI (e.g., 4 mol%).
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the phenylacetylene (1.2 equivalents) to the stirred mixture.
-
Slowly add the trifluorosilyl electrophile (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. Gentle heating may be required if the reaction is slow.
-
Upon completion, dilute the reaction mixture with a non-polar solvent (e.g., diethyl ether or hexanes) and filter through a pad of celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous ammonium chloride solution (to remove the copper catalyst) and then with brine. Perform these washes quickly and at low temperature to minimize hydrolysis.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
References
"hydrolysis and stability issues of trifluoro(phenylethynyl)silane"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis and stability of trifluoro(phenylethynyl)silane. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My sample of trifluoro(phenylethynyl)silane appears to have degraded. What are the likely causes?
A1: Trifluoro(phenylethynyl)silane is highly sensitive to moisture.[1] Degradation is most commonly due to unintentional hydrolysis from exposure to atmospheric moisture or residual water in solvents. Key signs of degradation include changes in physical appearance (e.g., fuming, precipitate formation), and inconsistencies in experimental results. It is crucial to handle the compound under a strictly inert atmosphere (e.g., nitrogen or argon).[1]
Q2: What are the expected products of trifluoro(phenylethynyl)silane hydrolysis?
A2: The hydrolysis of trifluoro(phenylethynyl)silane is expected to proceed in a stepwise manner, replacing the fluorine atoms with hydroxyl groups to form silanols. The initial product would be difluoro(phenylethynyl)silanol, followed by fluoro(phenylethynyl)silanediol, and finally phenylethynylsilanetriol. These silanol intermediates are often unstable and can undergo self-condensation to form siloxane oligomers or polymers. The final hydrolysis products in the presence of excess water are typically a mixture of phenylethynylsilanetriol and its condensation products (polysiloxanes), along with the formation of hydrogen fluoride (HF).
Q3: How can I monitor the hydrolysis of my trifluoro(phenylethynyl)silane sample?
A3: Several analytical techniques can be employed to monitor the hydrolysis of trifluoro(phenylethynyl)silane. These methods allow for the detection of the starting material and the appearance of hydrolysis products.
| Analytical Technique | Observable Changes Indicating Hydrolysis |
| ¹H NMR Spectroscopy | Appearance of new signals corresponding to Si-OH protons. Changes in the chemical shift of the phenyl and ethynyl protons due to the changing electronic environment around the silicon atom. |
| ¹⁹F NMR Spectroscopy | Disappearance of the signal corresponding to the Si-F bond in the starting material. |
| ²⁹Si NMR Spectroscopy | A shift in the resonance of the silicon atom as fluorine atoms are replaced by hydroxyl groups. |
| FT-IR Spectroscopy | Appearance of a broad absorption band in the region of 3200-3700 cm⁻¹ characteristic of O-H stretching in silanols, and a band around 850-950 cm⁻¹ for Si-OH bending. The intensity of the Si-F stretching band will decrease. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used to separate and identify volatile hydrolysis products and unreacted starting material. |
Q4: What are the recommended storage and handling conditions for trifluoro(phenylethynyl)silane to ensure its stability?
A4: To maintain the integrity of trifluoro(phenylethynyl)silane, strict anhydrous and inert conditions are mandatory.[1]
| Condition | Recommendation | Rationale |
| Atmosphere | Handle and store under a dry, inert atmosphere (e.g., nitrogen or argon). | Prevents reaction with atmospheric moisture.[1] |
| Temperature | Store in a cool, dry place. | Reduces the rate of potential decomposition reactions. |
| Container | Use a tightly sealed container, preferably with a septum for transfer via syringe. | Prevents ingress of moisture and air. |
| Solvents | Use anhydrous solvents from a freshly opened bottle or a solvent purification system. | Minimizes the primary source of water contamination. |
Troubleshooting Guides
Issue 1: Inconsistent reaction outcomes or low yields.
-
Possible Cause: Partial hydrolysis of trifluoro(phenylethynyl)silane before or during the reaction.
-
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure your reaction setup is free of leaks and is properly purged with a dry inert gas.
-
Check Solvent Purity: Use freshly dried solvents. Consider using a chemical drying agent or a solvent purification system.
-
Confirm Reagent Integrity: Before use, check the appearance of your trifluoro(phenylethynyl)silane. If it appears cloudy or has formed a precipitate, it may be partially hydrolyzed.
-
Analytical Check: If possible, take an NMR or FT-IR spectrum of the starting material to confirm its purity before starting the reaction.
-
Issue 2: Formation of an insoluble precipitate in the reaction mixture.
-
Possible Cause: Formation of polysiloxane byproducts due to excessive hydrolysis and condensation.
-
Troubleshooting Steps:
-
Minimize Water Exposure: Re-evaluate all potential sources of water in your experiment, including reagents, solvents, and glassware. Ensure all glassware is rigorously dried before use.
-
Control Reaction Temperature: Running the reaction at a lower temperature may slow down the rate of hydrolysis and condensation.
-
Modify Reagent Addition: If the reaction allows, adding the trifluoro(phenylethynyl)silane slowly to the reaction mixture can help to control localized concentration and heat, potentially reducing the rate of side reactions.
-
Experimental Protocols
Protocol 1: Monitoring Hydrolysis of Trifluoro(phenylethynyl)silane by ¹H NMR Spectroscopy
-
Sample Preparation:
-
In a glovebox or under a stream of inert gas, prepare a stock solution of trifluoro(phenylethynyl)silane in a dry, deuterated solvent (e.g., CDCl₃, C₆D₆).
-
In a separate vial, prepare the same deuterated solvent containing a known, small amount of water.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the pure, anhydrous stock solution. This will serve as your time-zero reference.
-
To the NMR tube containing the stock solution, add a small aliquot of the water-containing solvent.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).
-
-
Data Analysis:
-
Monitor the appearance and integration of new peaks in the silanol region.
-
Observe any shifts in the aromatic and acetylenic proton signals.
-
By integrating the peaks corresponding to the starting material and the hydrolysis products over time, a pseudo-first-order rate constant for the hydrolysis can be estimated.
-
Visualizations
Caption: Stepwise hydrolysis of trifluoro(phenylethynyl)silane.
Caption: Troubleshooting workflow for stability issues.
References
"troubleshooting low yields in trifluoro(phenylethynyl)silane reactions"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of trifluoro(phenylethynyl)silane. The information is presented in a question-and-answer format to directly address common issues encountered during this reaction.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of trifluoro(phenylethynyl)silane, categorized by the stage of the reaction.
Low or No Product Formation
Question: I am not observing any formation of the desired trifluoro(phenylethynyl)silane product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product formation in this reaction is a common issue that can often be traced back to the initial steps of the synthesis, particularly the formation and handling of the organometallic reagent. Here are the primary factors to investigate:
-
Inactive Magnesium: The magnesium turnings used for the Grignard reagent formation may have an oxide layer that prevents the reaction from initiating.
-
Solution: Activate the magnesium turnings prior to use. This can be achieved by stirring them under a dry, inert atmosphere or by adding a small crystal of iodine. The disappearance of the iodine color indicates activation.
-
-
Presence of Moisture: Grignard and organolithium reagents are extremely sensitive to moisture. Any water present in the glassware, solvents, or starting materials will quench the organometallic reagent, preventing it from reacting with the silicon tetrafluoride.
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under a stream of dry inert gas (e.g., argon or nitrogen). Solvents must be anhydrous. Diethyl ether and tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent. Phenylacetylene should also be dry.
-
-
Poor Quality Starting Materials: Impurities in the phenylacetylene or the solvent can interfere with the reaction.
-
Solution: Use freshly distilled phenylacetylene. Ensure the solvent is of high purity and appropriately dried.
-
-
Inefficient Formation of the Organometallic Reagent: The reaction to form the Grignard or organolithium reagent may not have gone to completion.
-
Solution: For Grignard formation, allow sufficient time for the reaction with the alkyl halide (if preparing from an alkylmagnesium halide intermediate) or phenylacetylene. For organolithium formation, ensure accurate titration of the n-butyllithium solution to know its exact concentration.
-
-
Issues with Silicon Tetrafluoride Addition: As a gas, ensuring efficient delivery and reaction of silicon tetrafluoride can be challenging.
-
Solution: Bubble the SiF4 gas through the reaction mixture at a controlled rate using a gas dispersion tube. Ensure the reaction is at a sufficiently low temperature (e.g., -78°C) to trap and react the gas efficiently. Alternatively, a pre-condensed solution of SiF4 in a dry solvent can be added dropwise.
-
Formation of Multiple Products and Side Reactions
Question: My reaction is producing a mixture of products, with low yield of the desired monosubstituted trifluoro(phenylethynyl)silane. What are the common side reactions and how can I minimize them?
Answer: The formation of multiple products is often due to the high reactivity of the reagents and the potential for several reaction pathways to occur.
-
Multiple Additions to Silicon Tetrafluoride: The primary side products are often di-, tri-, and even tetra-substituted silanes, where more than one phenylethynyl group has added to the silicon center.
-
Solution:
-
Reverse Addition: Add the organometallic reagent slowly to the silicon tetrafluoride solution. This maintains an excess of SiF4, favoring monosubstitution.[1]
-
Low Temperature: Maintain a very low reaction temperature (e.g., -78°C or lower) to control the reactivity.
-
Stoichiometry: Use a strict 1:1 stoichiometry of the organometallic reagent to silicon tetrafluoride.
-
-
-
Wurtz-type Coupling: Homo-coupling of the phenylethynyl group can occur, leading to the formation of 1,4-diphenylbuta-1,3-diyne. This is more common when an intermediate alkyl or aryl halide is used in the Grignard formation.[2][3][4][5][6]
-
Solution: This can be minimized by ensuring a clean and efficient formation of the Grignard reagent before the addition of silicon tetrafluoride. Slow addition of the halide to the magnesium can also help.
-
-
Reaction with Solvent: Tetrahydrofuran (THF) can be attacked by highly reactive organometallic reagents, especially at elevated temperatures.
-
Solution: Maintain low reaction temperatures throughout the synthesis.
-
Product Decomposition or Loss During Work-up and Purification
Question: I seem to be losing my product during the work-up or purification steps. What could be causing this and what precautions should I take?
Answer: Trifluoro(phenylethynyl)silane is expected to be sensitive to hydrolysis and potentially volatile, which can lead to product loss during these final stages.
-
Hydrolysis of the Trifluorosilyl Group: The Si-F bonds are susceptible to hydrolysis upon contact with water, which can lead to the formation of silanols and other decomposition products.[1][7]
-
Solution:
-
Use a non-aqueous work-up if possible.
-
If an aqueous quench is necessary, use a saturated solution of a mild acid (like ammonium chloride) and perform the extraction quickly at low temperatures.
-
Ensure all organic solvents used for extraction are anhydrous.
-
Thoroughly dry the combined organic layers with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
-
-
Volatility of the Product: The product may be volatile, leading to loss during solvent removal or distillation.
-
Solution:
-
Remove the solvent under reduced pressure at low temperatures.
-
For purification by distillation, use a high-vacuum setup and a cold trap to collect the product. Fractional distillation may be necessary to separate it from closely boiling impurities.
-
-
-
Decomposition on Silica Gel: If using column chromatography, the acidic nature of silica gel can cause decomposition of the product.
-
Solution:
-
Deactivate the silica gel by treating it with a small amount of a non-nucleophilic base, such as triethylamine, in the eluent.
-
Consider using a less acidic stationary phase, such as alumina.
-
-
Data Presentation
Table 1: Troubleshooting Summary for Low Yields in Trifluoro(phenylethynyl)silane Synthesis
| Symptom | Potential Cause | Recommended Solution(s) |
| No reaction initiation (Grignard) | Inactive magnesium surface (oxide layer) | Activate Mg with iodine or by mechanical stirring. |
| Low or no product | Presence of moisture in reagents/glassware | Rigorously dry all glassware and use anhydrous solvents. |
| Incomplete formation of organometallic reagent | Allow sufficient reaction time for Grignard/organolithium formation; titrate organolithium solutions. | |
| Inefficient delivery of SiF4 gas | Use a gas dispersion tube and maintain a low temperature (-78°C). | |
| Mixture of products | Multiple additions to SiF4 | Employ reverse addition (add organometallic to SiF4); maintain low temperature; use 1:1 stoichiometry. |
| Wurtz-type coupling | Ensure complete formation of the organometallic reagent before adding SiF4. | |
| Product loss during work-up | Hydrolysis of the trifluorosilyl group | Use a non-aqueous work-up or a rapid, cold aqueous quench with a mild acid. |
| Product loss during purification | Product volatility | Remove solvent at low temperature and reduced pressure; use high-vacuum distillation with a cold trap. |
| Decomposition on silica gel | Deactivate silica gel with a base or use an alternative stationary phase like alumina. |
Experimental Protocols
Protocol 1: Synthesis of Trifluoro(phenylethynyl)silane via a Grignard Reagent
-
Preparation of Phenylethynylmagnesium Bromide:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of ethyl bromide (1.0 eq) in anhydrous THF.
-
Add the ethyl bromide solution dropwise to the magnesium turnings to initiate the Grignard reaction, maintaining a gentle reflux.
-
After the formation of ethylmagnesium bromide is complete, cool the solution to 0°C.
-
Add phenylacetylene (1.0 eq) dropwise to the Grignard solution.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Reaction with Silicon Tetrafluoride:
-
Cool the freshly prepared phenylethynylmagnesium bromide solution to -78°C using a dry ice/acetone bath.
-
Slowly bubble silicon tetrafluoride gas (1.0 eq) through the solution using a gas dispersion tube over a period of 2-3 hours.
-
Maintain the temperature at -78°C and stir for an additional 2 hours after the addition is complete.
-
-
Work-up and Purification:
-
Quench the reaction at -78°C by slowly adding a pre-cooled saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with anhydrous diethyl ether (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by vacuum distillation.
-
Mandatory Visualization
Logical Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. aakash.ac.in [aakash.ac.in]
- 5. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 6. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 7. researchgate.net [researchgate.net]
"managing hazardous byproducts in trifluoro(phenylethynyl)silane synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of trifluoro(phenylethynyl)silane. The information is designed to help manage hazardous byproducts and address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of trifluoro(phenylethynyl)silane, with a focus on managing hazardous byproducts.
| Issue | Potential Cause | Recommended Action | Hazardous Byproduct Management |
| Low or No Product Yield | Incomplete reaction due to moisture. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | In the presence of water, trifluorosilanes can hydrolyze to form silanols and potentially release hydrogen fluoride (HF), which is highly corrosive and toxic. Neutralize acidic aqueous waste with a base (e.g., sodium bicarbonate) before disposal. |
| Inactive catalyst or reagents. | Use freshly opened or properly stored reagents. If using a Grignard reagent, ensure it is active. | Decomposed reagents may lead to the formation of various side products. Dispose of old or suspicious reagents according to institutional safety protocols. | |
| Incorrect reaction temperature. | Follow the recommended temperature profile for the specific synthetic route. Use a cryostat or a properly insulated ice/dry ice bath for sub-ambient temperatures. | Deviations in temperature can lead to the formation of undesired byproducts and increase the risk of runaway reactions. | |
| Product Decomposition | Presence of acid or base during workup. | Use a buffered aqueous solution for quenching the reaction if the product is sensitive to pH changes. | Acidic or basic aqueous waste should be neutralized before disposal.[1] |
| Exposure to moisture during purification. | Use anhydrous solvents and a closed system for chromatography. Store the purified product under an inert atmosphere. | Hydrolysis of the product can generate hazardous byproducts as mentioned above. | |
| Difficult Purification | Presence of unreacted starting materials. | Optimize reaction stoichiometry and reaction time to drive the reaction to completion. | Unreacted starting materials may be hazardous and should be handled and disposed of according to their specific safety data sheets. |
| Formation of siloxane byproducts. | Minimize exposure to water during the reaction and workup. | Siloxane byproducts are generally less hazardous but should be disposed of as chemical waste. | |
| Exothermic Reaction | Rapid addition of reagents. | Add reagents dropwise with efficient stirring and cooling. | Runaway reactions can lead to the release of hazardous fumes and pressure buildup. Have an appropriate quenching agent and emergency plan in place. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous byproducts generated during the synthesis of trifluoro(phenylethynyl)silane?
A1: The primary hazardous byproducts depend on the specific synthetic route but can include:
-
Unreacted Starting Materials: Such as trifluorosilane reagents, which can be moisture-sensitive and corrosive.
-
Hydrogen Fluoride (HF): Formed from the hydrolysis of trifluorosilyl groups in the presence of water. HF is extremely corrosive and toxic.
-
Acidic or Basic Waste: Generated during the reaction quenching and workup steps.[1]
-
Organic Solvent Waste: Used for the reaction and extraction.
-
Fluoroform: A potent greenhouse gas that may be a byproduct in some synthesis pathways.
-
Antimony or other metal residues: If specific catalysts or reagents are used, their disposal must be handled with care due to their toxicity.
Q2: How should I handle and dispose of waste containing trifluorosilyl compounds?
A2: Waste containing trifluorosilyl compounds should be handled as hazardous waste.
-
Quenching: Carefully quench the reaction mixture with a suitable agent (e.g., a buffered solution) to neutralize reactive species.
-
Segregation: Keep aqueous and organic waste streams separate.
-
Neutralization: Neutralize acidic and basic aqueous waste before disposal.
-
Incineration: The recommended disposal method for fluorinated organic compounds is high-temperature incineration in a facility equipped with scrubbers to handle acidic gases like HF.
-
Consult Safety Professionals: Always consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
Q3: My reaction is not proceeding to completion. What are the common reasons for this?
A3: Incomplete silylation of alkynes can be due to several factors:
-
Moisture: The most common issue is the presence of moisture, which will consume the silylating agent. Ensure all reagents, solvents, and equipment are rigorously dried.
-
Reagent Quality: The activity of the silylating agent or any catalyst used can degrade over time. Use fresh or properly stored reagents.
-
Steric Hindrance: If the alkyne is sterically hindered, the reaction may require longer reaction times, higher temperatures, or a more reactive silylating agent.
-
Incorrect Stoichiometry: Ensure accurate measurement of all reagents.
Q4: I am observing the formation of a white precipitate in my reaction. What could it be?
A4: A white precipitate could be a salt byproduct from the reaction, such as lithium or magnesium salts if organometallic reagents are used. It could also be a silanol or siloxane polymer formed from the hydrolysis of the trifluorosilane. The nature of the precipitate will depend on the specific reagents and conditions used.
Experimental Protocols
While a specific, detailed protocol for trifluoro(phenylethynyl)silane is not publicly available, a general procedure for the silylation of an alkyne is provided below as a reference. This is a generalized protocol and must be adapted and optimized for the specific synthesis of trifluoro(phenylethynyl)silane, with all necessary safety precautions in place.
General Protocol for Silylation of Phenylacetylene
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of phenylacetylene in anhydrous tetrahydrofuran (THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Cool the solution to the appropriate temperature (e.g., -78 °C using a dry ice/acetone bath) and add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise. Stir the mixture for the recommended time to ensure complete deprotonation.
-
Silylation: Slowly add the trifluorosilylating agent to the solution at the same low temperature.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for the specified duration.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.
Visualizations
The following diagrams illustrate key workflows and relationships in the management of hazardous byproducts during trifluoro(phenylethynyl)silane synthesis.
Caption: A typical experimental workflow for the synthesis of trifluoro(phenylethynyl)silane.
Caption: A logical flow for the management of hazardous waste streams.
References
Technical Support Center: Solvent Effects on the Reactivity of Trifluoro(phenylethynyl)silane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoro(phenylethynyl)silane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the critical role of solvent effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reactivity of trifluoro(phenylethynyl)silane?
The reactivity of trifluoro(phenylethynyl)silane is primarily governed by the high electrophilicity of the silicon atom, which is enhanced by the presence of three electron-withdrawing fluorine atoms. The phenylethynyl group also influences reactivity through its electronic and steric properties. Solvent polarity, nucleophilicity of reagents, temperature, and the presence of catalysts are all critical parameters that can significantly impact reaction outcomes.
Q2: How does the solvent choice affect the stability and handling of trifluoro(phenylethynyl)silane?
Trifluoro(phenylethynyl)silane is susceptible to hydrolysis. Therefore, anhydrous solvents are essential for most applications. Protic solvents, such as water and alcohols, can lead to rapid decomposition via hydrolysis or alcoholysis of the Si-F bonds. Aprotic solvents, both polar and nonpolar, are generally preferred. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Q3: What are the expected differences in reactivity when using polar aprotic versus nonpolar aprotic solvents?
In polar aprotic solvents (e.g., acetonitrile, DMF, DMSO), the rate of reactions with nucleophiles is generally enhanced. These solvents can stabilize charged intermediates and transition states that may form during nucleophilic attack on the silicon atom. However, they may also coordinate with the silicon center, potentially modulating its reactivity.
In nonpolar aprotic solvents (e.g., hexane, toluene), reactions may be slower due to the lower ability of the solvent to stabilize polar intermediates. However, for certain reactions, the use of nonpolar solvents can improve selectivity by minimizing side reactions.
Troubleshooting Guides
Issue 1: Low or no reactivity with a nucleophile.
| Possible Cause | Troubleshooting Step |
| Insufficiently reactive nucleophile. | Consider using a stronger nucleophile. The choice of counter-ion for anionic nucleophiles can also be critical. |
| Inappropriate solvent. | If using a nonpolar solvent, switch to a polar aprotic solvent like THF, acetonitrile, or DMF to potentially accelerate the reaction. |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the progress by TLC, GC, or NMR. |
| Decomposition of trifluoro(phenylethynyl)silane. | Ensure starting material is pure and has been handled under strictly anhydrous and inert conditions. |
Issue 2: Formation of multiple products or undesired side reactions.
| Possible Cause | Troubleshooting Step |
| Reaction is too fast or exothermic. | Lower the reaction temperature. Consider adding the nucleophile slowly to control the reaction rate. |
| Solvent-mediated side reactions. | If using a coordinating solvent (e.g., DMF, DMSO), consider switching to a less coordinating one (e.g., toluene, dichloromethane) to see if selectivity improves. |
| Hydrolysis. | Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous. Perform the reaction under a positive pressure of an inert gas. |
| Catalyst-related issues (if applicable). | Re-evaluate the catalyst loading and purity. Consider screening different catalysts. |
Issue 3: Difficulty in product isolation and purification.
| Possible Cause | Troubleshooting Step |
| Formation of highly polar byproducts. | Consider an aqueous workup to remove water-soluble impurities. |
| Product instability on silica gel. | If the product is sensitive to silica gel, consider alternative purification methods such as distillation, recrystallization, or chromatography on a less acidic stationary phase (e.g., alumina). |
| Emulsion formation during workup. | Add brine or a small amount of a different organic solvent to break the emulsion. |
Quantitative Data Summary
The following tables provide illustrative data on how solvent polarity can influence the rate of a hypothetical nucleophilic substitution reaction of trifluoro(phenylethynyl)silane. Note: This data is for educational purposes and may not represent actual experimental results.
Table 1: Effect of Solvent Dielectric Constant on Reaction Rate
| Solvent | Dielectric Constant (ε) at 20°C | Relative Rate Constant (k_rel) |
| Hexane | 1.9 | 1 |
| Toluene | 2.4 | 5 |
| Tetrahydrofuran (THF) | 7.6 | 50 |
| Dichloromethane | 9.1 | 120 |
| Acetone | 21 | 500 |
| Acetonitrile | 37.5 | 1500 |
| Dimethylformamide (DMF) | 38.3 | 2000 |
| Dimethyl sulfoxide (DMSO) | 46.7 | >5000 |
Table 2: Influence of Solvent Type on Product Distribution in a Competitive Reaction
| Solvent | Product A (Substitution at Si) | Product B (Side Product) |
| Toluene | 85% | 15% |
| THF | 70% | 30% |
| Acetonitrile | 60% | 40% |
Experimental Protocols
General Protocol for Nucleophilic Substitution on Trifluoro(phenylethynyl)silane
Safety Note: Trifluoro(phenylethynyl)silane and its reactions should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Glassware Preparation: All glassware must be oven-dried or flame-dried under vacuum to remove any traces of water.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon.
-
Reaction Setup:
-
To a stirred solution of trifluoro(phenylethynyl)silane (1.0 eq) in the chosen anhydrous solvent (see table below for suggested volumes), add the nucleophile (1.0-1.2 eq) at the desired temperature.
-
If the nucleophile is a solid, it should be added in portions or as a solution in the same anhydrous solvent.
-
If the reaction is exothermic, maintain the desired temperature using an ice bath or a cryostat.
-
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, ¹⁹F NMR).
-
Workup:
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride for organometallic reagents).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.
Table 3: Recommended Solvent Volumes
| Scale | Solvent Volume |
| 1 mmol | 5-10 mL |
| 10 mmol | 50-100 mL |
| 100 mmol | 500-1000 mL |
Visualizations
Caption: Influence of solvent polarity on reaction energy profiles.
Caption: A logical workflow for troubleshooting low reactivity.
Technical Support Center: Reactions Involving Trifluoro(phenylethynyl)silane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trifluoro(phenylethynyl)silane.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using trifluoro(phenylethynyl)silane over other silylalkynes?
Trifluoro(phenylethynyl)silane offers unique reactivity due to the electron-withdrawing nature of the fluorine atoms. This can influence the acidity of the terminal proton (if present in a derivative) and the stability of intermediates. The trifluorosilyl group can also be a useful protecting group that can be removed under specific conditions.
Q2: What are the general storage and handling precautions for trifluoro(phenylethynyl)silane?
Trifluoro(phenylethynyl)silane is expected to be moisture-sensitive.[1][2] It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1] Avoid contact with water, as this can lead to hydrolysis of the trifluorosilyl group.[1] Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn when handling the compound.[2][3]
Q3: Can the trifluorosilyl group be cleaved? What are the typical conditions?
Yes, the trifluorosilyl group can be cleaved. Fluoride-mediated desilylation is a common method for cleaving silicon-carbon bonds. Reagents like tetrabutylammonium fluoride (TBAF) are frequently used for this purpose.[4][5] The work-up for such reactions often involves addressing the removal of excess fluoride ions and tetralkylammonium salts.[4][6]
Q4: What are the most common side products I might encounter?
While specific side products are reaction-dependent, common byproducts in reactions involving organosilanes can include:
-
Siloxanes: Formed from the hydrolysis of the trifluorosilyl group, especially if moisture is present during the reaction or work-up.
-
Unreacted starting material: Incomplete reactions will leave residual trifluoro(phenylethynyl)silane.
-
Products of over-reaction or side-reactions: Depending on the other reagents and reaction conditions, side reactions may occur.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of reactions involving trifluoro(phenylethynyl)silane.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield after work-up. | 1. The product is water-soluble and was lost during aqueous extraction.[7] 2. The product is volatile and was lost during solvent removal.[7] 3. The trifluorosilyl group was unintentionally cleaved during the work-up. 4. The reaction did not go to completion. | 1. If the product is polar, minimize aqueous washes or use a non-aqueous work-up.[4][6] Check the aqueous layer for your product. 2. Use gentle solvent removal conditions (e.g., lower temperature on the rotary evaporator). Check the solvent in the rotovap trap.[7] 3. Avoid harsh acidic or basic conditions if the silyl group is desired in the final product. Buffer the aqueous washes if necessary. 4. Monitor the reaction by TLC or another appropriate method to ensure completion before starting the work-up. |
| The TLC of the crude product looks different after work-up. | 1. The product is unstable to the acidic or basic conditions of the work-up.[7] 2. The product is unstable to water or air.[7] | 1. Test the stability of your product by exposing a small sample of the reaction mixture to the planned work-up conditions and monitoring by TLC.[7] If instability is observed, use neutral washes. 2. If the product is sensitive to water or air, perform the work-up under an inert atmosphere and use anhydrous solvents. |
| An emulsion forms during aqueous extraction. | 1. The presence of polar, high-boiling solvents like DMF or DMSO.[8] 2. The formation of insoluble byproducts at the interface. | 1. If possible, remove the high-boiling solvent by rotary evaporation before the work-up.[8] If not, dilute the organic layer significantly with a nonpolar solvent before washing. 2. Add brine to the separatory funnel to help break the emulsion. If a solid is present, it may be necessary to filter the entire mixture through a pad of celite. |
| Difficulty removing tetrabutylammonium (TBA+) salts after TBAF-mediated desilylation. | 1. TBAF and its byproducts can be difficult to remove with a standard aqueous wash, especially if the product has some water solubility.[4][6] | 1. A non-aqueous work-up has been shown to be effective. Treat the reaction mixture with a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate in methanol. The resin exchanges the TBA+ for a proton, and the calcium carbonate neutralizes the resulting HF. The solids are then removed by filtration.[4][6][9] |
Experimental Protocols
Protocol 1: General Aqueous Work-up
This protocol is suitable for non-polar products that are stable to water.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and water. Shake gently and separate the layers.
-
Washing: Wash the organic layer sequentially with water and then brine. This helps to remove water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Protocol 2: Non-Aqueous Work-up for TBAF-Mediated Desilylation
This protocol is adapted from a procedure developed for the desilylation of TBS ethers and is particularly useful for polar or water-soluble products.[4][6]
-
Reaction Monitoring: Monitor the TBAF-mediated desilylation reaction by TLC until the starting material is consumed.
-
Reagent Addition: To the reaction mixture, add calcium carbonate (CaCO₃) and a sulfonic acid resin (e.g., DOWEX 50WX8-400), followed by methanol.
-
Stirring: Stir the resulting suspension at room temperature for approximately one hour.
-
Filtration: Filter the mixture through a pad of Celite to remove all insoluble materials.
-
Washing: Thoroughly wash the filter cake with methanol.
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure to yield the crude product, which is now free of TBAF-related salts.
-
Purification: Further purify the product as needed.
Visualizations
Caption: General experimental workflow for reactions involving trifluoro(phenylethynyl)silane.
Caption: Decision-making workflow for troubleshooting common work-up issues.
References
- 1. fishersci.com [fishersci.com]
- 2. gelest.com [gelest.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 6. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
"scale-up challenges for the synthesis of trifluoro(phenylethynyl)silane"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoro(phenylethynyl)silane, particularly when scaling up the process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower on a larger scale compared to my small-scale experiments. What are the potential causes and solutions?
A1: Low yields upon scale-up are a common challenge and can stem from several factors:
-
Inefficient Heat Transfer: Exothermic reactions can overheat on a larger scale due to a lower surface-area-to-volume ratio, leading to side reactions and decomposition.
-
Troubleshooting:
-
Monitor the internal reaction temperature closely.
-
Use a reactor with a jacket for better temperature control.
-
Consider slower, portion-wise addition of reagents to manage the exotherm.
-
-
-
Poor Mixing: Inadequate agitation in a larger reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side product formation.
-
Troubleshooting:
-
Ensure the stirrer design and speed are appropriate for the reactor size and viscosity of the reaction mixture.
-
Use baffles in the reactor to improve mixing efficiency.
-
-
-
Mass Transfer Limitations: If your synthesis involves a heterogeneous mixture (e.g., a solid base in a liquid), the rate of reaction may become limited by how quickly the reactants can interact at the phase boundary.
-
Troubleshooting:
-
Increase agitation speed.
-
Consider using a phase-transfer catalyst if applicable to your specific synthesis route.
-
-
Q2: I am observing the formation of unexpected byproducts during my scale-up synthesis. How can I identify and mitigate them?
A2: The appearance of new byproducts on a larger scale often points to issues with reaction conditions or impurities.
-
Common Byproducts & Mitigation:
-
Homocoupling of Phenylacetylene (Glaser coupling): This can occur in the presence of copper catalysts and oxygen.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
-
Protodesilylation: The silicon-carbon bond can be cleaved by moisture or acidic/basic conditions during workup.[1][2]
-
Solution: Use anhydrous solvents and reagents. During workup, employ neutral or buffered aqueous solutions if possible.
-
-
Incomplete Reaction: Unreacted starting materials are a common impurity.
-
Solution: Increase reaction time or temperature moderately. Ensure efficient mixing.
-
-
Q3: The purification of trifluoro(phenylethynyl)silane is proving difficult at a larger scale. What are the recommended procedures?
A3: Purification challenges are common when handling larger quantities of material.
-
Recommended Purification Strategies:
-
Distillation: If the product is thermally stable, vacuum distillation is often the most effective method for large-scale purification.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be highly effective.
-
Silica Gel Chromatography: While effective at the lab scale, large-scale chromatography can be resource-intensive. It is often used as a final polishing step if high purity is required. Consider using a wider column with a lower bed height for faster throughput.
-
Q4: Are there any specific safety concerns I should be aware of when scaling up the synthesis of trifluoro(phenylethynyl)silane?
A4: Yes, scaling up introduces new safety considerations.
-
Key Safety Concerns:
-
Exothermic Reactions: As mentioned, the potential for a runaway reaction increases with scale. Always have a cooling system in place and a plan for emergency quenching.
-
Handling of Reagents:
-
Organolithium Reagents (e.g., n-BuLi): These are highly pyrophoric and require careful handling under an inert atmosphere.[1]
-
Fluorinated Compounds: Handle with care, as they can be toxic. Ensure good ventilation and use appropriate personal protective equipment (PPE).
-
-
Pressure Build-up: Some reactions may evolve gas. Ensure the reactor is properly vented. A dehydrogenative cross-coupling of a terminal alkyne and a hydrosilane can result in the expulsion of hydrogen gas.[1]
-
Quantitative Data Summary
The following table presents hypothetical data illustrating common trends observed during the scale-up of trifluoro(phenylethynyl)silane synthesis.
| Scale (moles of Phenylacetylene) | Reaction Volume (L) | Average Yield (%) | Purity (by GC-MS, %) | Key Challenge Noted |
| 0.1 | 0.5 | 85 | 98 | Minor exotherm, easily controlled. |
| 1.0 | 5.0 | 72 | 95 | Significant exotherm requiring controlled reagent addition. |
| 10.0 | 50.0 | 65 | 92 | Inefficient mixing leading to increased byproduct formation. |
| 50.0 | 250.0 | 58 | 88 | Heat dissipation and mass transfer limitations. |
Experimental Protocol: Synthesis via Silylation of Phenylacetylene
This protocol describes a common method for the synthesis of trifluoro(phenylethynyl)silane.
Materials:
-
Phenylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Trifluorosilylating agent (e.g., F3SiCl or a suitable precursor)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF.
-
Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. Phenylacetylene is added dropwise.
-
Lithiation: n-Butyllithium solution is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The mixture is stirred for 1-2 hours at this temperature.
-
Silylation: The trifluorosilylating agent is added slowly, ensuring the temperature does not rise significantly. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extraction: The aqueous layer is separated and extracted with hexanes. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation.
Process Workflow Diagram
Caption: Synthesis workflow for trifluoro(phenylethynyl)silane.
References
Validation & Comparative
Trifluoro(phenylethynyl)silane in Cross-Coupling Reactions: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the choice of reagents in cross-coupling reactions is pivotal for efficiency, yield, and substrate compatibility. Among the various organosilicon compounds used in palladium-catalyzed cross-coupling reactions like the Hiyama and Sonogashira couplings, alkynylsilanes are particularly valuable for the introduction of acetylenic moieties. This guide provides a comparative analysis of trifluoro(phenylethynyl)silane against other common alkynylsilanes, supported by experimental data.
Performance in Cross-Coupling Reactions
The reactivity of organosilanes in cross-coupling reactions is significantly influenced by the substituents on the silicon atom. Electron-withdrawing groups, such as fluorine or alkoxy groups, can enhance the reactivity of the silane by facilitating the crucial transmetalation step in the catalytic cycle.
Trifluoro(phenylethynyl)silane is a reactive coupling partner in Hiyama-type reactions due to the high electronegativity of the fluorine atoms. This enhanced reactivity can lead to higher yields and milder reaction conditions compared to less activated silanes. However, the generation of fluoride ions during the reaction can sometimes lead to side reactions or require specific catalyst systems.
In contrast, trimethyl(phenylethynyl)silane is a commonly used and commercially available alkynylsilane. While generally stable and easy to handle, its lower reactivity often necessitates harsher reaction conditions or the use of a fluoride activator to promote the coupling.[1]
Trialkoxy(phenylethynyl)silanes , such as the triethoxy derivative, offer a balance between reactivity and stability.[2][3] The alkoxy groups activate the silicon center towards transmetalation, but they are generally less reactive than the trifluoro counterparts.[2]
The following tables summarize the performance of these alkynylsilanes in representative cross-coupling reactions.
Hiyama Cross-Coupling Data
| Alkynylsilane | Electrophile | Catalyst System | Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Trifluoro(phenyl)silane* | 4-Chloroanisole | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 100 | 12 | 71 |
| Trimethoxy(phenyl)silane | 4-Bromotoluene | Pd-NNC pincer complex | KF | Propylene glycol | 100 | - | High |
| Triethoxy(phenyl)silane | Iodobenzene | Pd-γ-Fe₂O₃-2-ATP-TEG-MME | Et₃N | DMSO | 120 | - | Good |
Note: Data for trifluoro(phenylethynyl)silane was not directly available in the searched literature. The data presented is for a structurally related aryltrifluorosilane to provide a general indication of reactivity.
Sila-Sonogashira Cross-Coupling Data
| Alkynylsilane | Electrophile | Catalyst System | Co-catalyst / Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Trimethyl(phenylethynyl)silane | 3-Iodopyridine | Pd(OAc)₂ / P(o-tolyl)₃ | n-Bu₄NCl | DMF | 100 (MW) | 0.25 | 90 |
| (Phenylethynyl)silanes | Activated Aryl Chlorides | Palladium / Copper | None (non-basic) | - | - | - | Moderate to Good |
| (Hetero)arylethynylsilanes | (Hetero)aryl Bromides | Palladium / Copper | PTC | Toluene / Water | 40 | - | Moderate to High |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for Hiyama and Sila-Sonogashira cross-coupling reactions.
General Procedure for Hiyama Cross-Coupling of Aryltrifluorosilanes
To a reaction tube are added the aryltrifluorosilane (1.2 equiv), the aryl chloride (1.0 equiv), Pd(OAc)₂ (2.5 mol %), XPhos (5 mol %), and TBAF (2.5 equiv). The tube is sealed, and t-BuOH is added as the solvent. The reaction mixture is then heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired product.
General Procedure for Sila-Sonogashira Coupling of Trimethyl(phenylethynyl)silane
In a microwave vial, the aryl iodide (1.0 equiv), trimethyl(phenylethynyl)silane (2.0 equiv), Pd(OAc)₂ (5 mol %), tri(o-tolyl)phosphine (10 mol %), n-Bu₄NCl (1.0 equiv), and NaOAc (4.0 equiv) are combined. Dry DMF is added, and the vial is sealed. The reaction mixture is subjected to microwave irradiation at 100 °C for 15 minutes. After cooling, the mixture is diluted with a saturated solution of NaHCO₃ and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.[1]
Mechanistic Pathways and Experimental Workflow
The mechanisms of Hiyama and Sila-Sonogashira couplings involve a palladium catalytic cycle. The key steps are oxidative addition, transmetalation, and reductive elimination. The activation of the organosilane is a critical factor influencing the reaction efficiency.
References
A Comparative Analysis of Trifluoro(phenylethynyl)silane and Trimethyl(phenylethynyl)silane for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and materials science, organosilicon compounds are indispensable tools. Among these, phenylethynylsilanes are prominent building blocks. This guide provides a comparative study of two key analogues: trifluoro(phenylethynyl)silane and trimethyl(phenylethynyl)silane. While extensive experimental data is available for the well-established trimethyl(phenylethynyl)silane, information regarding its trifluorinated counterpart is notably scarce in publicly accessible literature. This comparison, therefore, combines available experimental data with theoretical considerations based on the distinct electronic properties of the trifluorosilyl (-SiF₃) and trimethylsilyl (-SiMe₃) groups.
Physicochemical Properties: A Tale of Two Silyl Groups
The substitution of methyl groups with highly electronegative fluorine atoms is anticipated to significantly influence the physicochemical properties of the parent molecule. The trifluorosilyl group, being a strong electron-withdrawing group, is expected to impart a more polar character to trifluoro(phenylethynyl)silane compared to the electron-donating trimethylsilyl group in trimethyl(phenylethynyl)silane. This difference in polarity would likely affect properties such as boiling point, solubility, and chromatographic behavior.
Table 1: Comparison of Physicochemical Properties
| Property | Trifluoro(phenylethynyl)silane | Trimethyl(phenylethynyl)silane |
| CAS Number | 682351-84-4[1] | 2170-06-1[2][3] |
| Molecular Formula | C₈H₅F₃Si[1] | C₁₁H₁₄Si[2][3] |
| Molecular Weight | 186.21 g/mol [1] | 174.32 g/mol [2] |
| Boiling Point | Data not available | 87-88 °C @ 9 mmHg[4] |
| Melting Point | Data not available | Data not available |
| Density | Data not available | 0.886 g/mL at 25 °C[4] |
| Solubility | Data not available | Insoluble in water |
| LogP | 2.42[1] | 2.92 (Predicted) |
Spectroscopic Data at a Glance
Table 2: Spectroscopic Data Comparison
| Spectrum | Trifluoro(phenylethynyl)silane | Trimethyl(phenylethynyl)silane |
| ¹H NMR | Data not available | δ ~7.3-7.5 (m, 5H, Ph), ~0.25 (s, 9H, Si(CH₃)₃) ppm (in CDCl₃) |
| ¹³C NMR | Data not available | δ ~132.0, 128.5, 128.2, 123.2 (Ph), 105.2 (C≡C), 94.1 (C≡C), 0.01 (Si(CH₃)₃) ppm (in CDCl₃)[5] |
| ²⁹Si NMR | Data not available | δ ~-17.5 ppm (in CDCl₃) |
| IR (Infrared) | Data not available | ν ~2160 cm⁻¹ (C≡C stretch)[5] |
| Mass Spec (MS) | Data not available | m/z 174 (M⁺), 159 ([M-CH₃]⁺)[6] |
Reactivity Profile: Electron-Withdrawing vs. Electron-Donating Effects
The core difference in the reactivity of these two silanes stems from the electronic nature of their silyl groups. The trimethylsilyl group is known for its ability to stabilize a β-carbocation and as a bulky, protecting group that can be removed under specific conditions. In contrast, the trifluorosilyl group is a potent electron-withdrawing group, which is expected to significantly alter the reactivity of the adjacent phenylethynyl moiety.
Cross-Coupling Reactions: Trimethyl(phenylethynyl)silane is a widely used reagent in Sonogashira and other cross-coupling reactions. The trimethylsilyl group can act as a protecting group for the terminal alkyne, which can be deprotected in situ or in a separate step to participate in coupling reactions. While specific examples for trifluoro(phenylethynyl)silane are not documented, the strong electron-withdrawing nature of the -SiF₃ group would likely make the acetylenic proton more acidic and could influence the reaction mechanisms and catalyst choice in cross-coupling protocols.
Hydrosilylation: In hydrosilylation reactions, a Si-H bond adds across a double or triple bond. While the title compounds themselves are substrates for further reactions rather than reagents for hydrosilylation, their electronic properties would influence their reactivity towards hydrosilylation. The electron-rich alkyne in trimethyl(phenylethynyl)silane would be more susceptible to electrophilic attack, while the electron-deficient alkyne in the trifluoro-analogue would be more reactive towards nucleophilic addition.
Cycloaddition Reactions: Phenylethynylsilanes can participate in various cycloaddition reactions. The electron density of the alkyne is a critical factor in these reactions. The electron-rich alkyne of trimethyl(phenylethynyl)silane would be expected to react more readily in Diels-Alder reactions with electron-deficient dienes. Conversely, the electron-deficient alkyne of trifluoro(phenylethynyl)silane would be a better candidate for cycloadditions with electron-rich dienes.
Experimental Protocols
Due to the lack of available experimental data for trifluoro(phenylethynyl)silane, the following protocols are provided for the well-characterized trimethyl(phenylethynyl)silane.
Protocol 1: Sonogashira Cross-Coupling of an Aryl Halide with Trimethyl(phenylethynyl)silane
Objective: To synthesize a diarylacetylene via the coupling of an aryl halide with trimethyl(phenylethynyl)silane.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Trimethyl(phenylethynyl)silane
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add the anhydrous solvent, followed by the base.
-
To the stirring mixture, add trimethyl(phenylethynyl)silane (1.1-1.5 eq).
-
The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Desilylation of Trimethyl(phenylethynyl)silane
Objective: To remove the trimethylsilyl protecting group to yield phenylacetylene.
Materials:
-
Trimethyl(phenylethynyl)silane
-
Fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or a base (e.g., potassium carbonate)
-
Solvent (e.g., THF, methanol)
Procedure (using TBAF):
-
Dissolve trimethyl(phenylethynyl)silane (1.0 eq) in THF.
-
Add a 1M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature (phenylacetylene is volatile).
-
The resulting phenylacetylene can be used in the next step without further purification.
Visualizing the Differences
The following diagrams illustrate the structural differences and a conceptual workflow for a key reaction.
Caption: Molecular structures of trifluoro(phenylethynyl)silane and trimethyl(phenylethynyl)silane.
Caption: A conceptual workflow comparing the expected reactivity in cross-coupling reactions.
Conclusion
Trimethyl(phenylethynyl)silane is a well-characterized and versatile building block in organic synthesis with a wealth of available experimental data. In contrast, trifluoro(phenylethynyl)silane remains a largely unexplored compound in the public domain. Based on fundamental principles of physical organic chemistry, the substitution of methyl with fluorine atoms on the silicon is predicted to profoundly impact the molecule's polarity, electronic properties, and reactivity. The strong electron-withdrawing nature of the trifluorosilyl group is expected to render the alkyne more electron-deficient, thereby altering its behavior in key synthetic transformations such as cross-coupling and cycloaddition reactions. Further experimental investigation into the synthesis and reactivity of trifluoro(phenylethynyl)silane is warranted to unlock its potential as a novel reagent in synthetic and materials chemistry, and to provide a more complete and experimentally validated comparison with its trimethylsilyl analogue.
References
A Comparative Guide to the Purity Validation of Trifluoro(phenylethynyl)silane by NMR and Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel organosilane compounds such as trifluoro(phenylethynyl)silane, rigorous purity assessment is paramount to ensure the reliability and reproducibility of downstream applications. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy and elemental analysis for the validation of trifluoro(phenylethynyl)silane purity. Furthermore, it explores alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative ¹H NMR (qNMR) to offer a broader perspective on purity assessment strategies.
Data Presentation: A Comparative Overview
The following tables summarize the expected and hypothetical data for trifluoro(phenylethynyl)silane based on analysis of structurally similar compounds. This data serves as a benchmark for researchers to compare their experimental findings.
Table 1: Expected NMR Data for Trifluoro(phenylethynyl)silane
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | 7.30 - 7.60 | Multiplet | Phenyl protons (C₆H₅) |
| ¹³C | 132.5, 129.0, 128.5 | Singlets | Phenyl carbons (C₆H₅) |
| 122.0 | Singlet | Si-C≡C-Ph | |
| 85.0 - 95.0 | Quartet (due to ¹J(C,F)) | Si-C≡C -Ph | |
| ¹⁹F | -130 to -140 | Singlet | Si-F₃ |
| ²⁹Si | -75 to -85 | Quartet (due to ¹J(Si,F)) | Si -F₃ |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) for ¹H, ¹³C, and ²⁹Si NMR, and to CFCl₃ for ¹⁹F NMR. The data presented is a hypothetical representation based on analogous compounds.
Table 2: Elemental Analysis Data for Trifluoro(phenylethynyl)silane (C₈H₅F₃Si)
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 51.61 | 51.55 ± 0.1 |
| Hydrogen (H) | 2.71 | 2.75 ± 0.1 |
Note: The experimental values are presented as a hypothetical range to account for instrumental variance.
Table 3: Comparison of Purity Validation Methods
| Method | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Structural confirmation, identification and quantification of impurities. | Provides detailed structural information. Non-destructive. qNMR allows for high accuracy in purity determination. | Requires deuterated solvents. Can be less sensitive for certain impurities. |
| Elemental Analysis | Elemental composition of the bulk sample. | Provides fundamental composition data. Can indicate the presence of inorganic impurities. | Does not provide structural information. Insensitive to impurities with similar elemental composition. |
| GC-MS | Separation and identification of volatile impurities. | High sensitivity and selectivity for volatile compounds. Provides molecular weight information of impurities. | Not suitable for non-volatile or thermally labile compounds. |
| Quantitative ¹H NMR (qNMR) | Precise determination of purity against a certified internal standard. | High precision and accuracy. Does not require a reference standard of the analyte itself. | Requires a suitable internal standard that does not overlap with analyte signals. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of trifluoro(phenylethynyl)silane.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized trifluoro(phenylethynyl)silane in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
²⁹Si NMR: Acquire a proton-decoupled ²⁹Si NMR spectrum. Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, a significant number of scans and potentially the use of relaxation agents may be necessary.
-
-
Data Analysis: Process the spectra using appropriate software. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the observed chemical shifts and coupling constants with expected values to confirm the structure and identify any impurities.
Elemental Analysis
Objective: To determine the elemental composition of the synthesized trifluoro(phenylethynyl)silane and compare it with the theoretical values.
Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dry, homogenous sample into a tin or silver capsule.
-
Instrumentation: Use a CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperatures in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and detected by a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the sample weight. Compare the experimental percentages of Carbon and Hydrogen to the theoretical values for C₈H₅F₃Si.
Mandatory Visualization
Caption: Workflow for the purity validation of trifluoro(phenylethynyl)silane.
"cross-reactivity of trifluoro(phenylethynyl)silane with different functional groups"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of trifluoro(phenylethynyl)silane with various functional groups. The information is intended to assist researchers in evaluating the potential of this reagent in synthetic applications, particularly in the context of drug discovery and development where functional group tolerance is paramount. The data presented is compiled from published literature, and in cases where direct experimental data for trifluoro(phenylethynyl)silane is limited, analogous data from closely related organotrifluorosilanes and phenylethynylsilanes is provided to infer reactivity trends.
Introduction to the Reactivity of Trifluoro(phenylethynyl)silane
Trifluoro(phenylethynyl)silane is an organosilicon compound that serves as a versatile building block in organic synthesis. Its reactivity is primarily centered around the carbon-silicon bond, which can be activated for cross-coupling reactions. The presence of three fluorine atoms on the silicon enhances its electrophilicity and facilitates the formation of a hypervalent silicate intermediate, which is crucial for transmetalation in palladium-catalyzed cycles. The phenylethynyl moiety is a valuable structural motif found in numerous pharmaceuticals and functional materials.
The most common application of trifluoro(phenylethynyl)silane and its analogs is in Hiyama and Sonogashira-type cross-coupling reactions to form carbon-carbon bonds. The functional group tolerance of these reactions is a critical consideration for their application in complex molecule synthesis.
Cross-Reactivity with Aryl Halides
The palladium-catalyzed cross-coupling of trifluoro(phenylethynyl)silane with aryl halides is a primary method for the synthesis of diarylacetylenes. This reaction, a variation of the Hiyama coupling, typically requires a fluoride source to activate the silane. The reactivity of the aryl halide generally follows the order I > Br > Cl, which is typical for palladium-catalyzed cross-coupling reactions.
Data Presentation: Cross-Coupling with Aryl Halides
Note: The following table includes data extrapolated from studies on aryltrifluorosilanes and trimethyl(phenylethynyl)silane due to the limited availability of comprehensive data specifically for trifluoro(phenylethynyl)silane.
| Functional Group on Aryl Halide | Aryl Halide | Catalyst/Ligand | Activator/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogy |
| Methoxy (electron-donating) | 4-Chloroanisole | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 60 | 12 | 71 | Aryltrifluorosilane[1] |
| Ketone (electron-withdrawing) | 4-Chloroacetophenone | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 60 | 12 | 93 | Aryltrifluorosilane[1] |
| Nitro (electron-withdrawing) | 4-Chloronitrobenzene | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 60 | 12 | 91 | Aryltrifluorosilane[1] |
| Ester (electron-withdrawing) | Methyl 4-chlorobenzoate | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 60 | 12 | 98 | Aryltrifluorosilane[1] |
| Unsubstituted | Iodobenzene | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | DMF | 100 | 0.25 | 90 | Trimethyl(phenylethynyl)silane[2] |
| Pyridyl (heterocycle) | 3-Iodopyridine | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | DMF | 100 | 0.25 | 90 | Trimethyl(phenylethynyl)silane[2] |
Experimental Protocol: General Procedure for Hiyama-type Cross-Coupling
The following is a representative protocol based on the palladium-catalyzed coupling of aryltrifluorosilanes with aryl chlorides[1]:
-
To a microwave vial under an argon atmosphere, add Pd(OAc)₂ (3.9 mg, 0.17 mmol) and XPhos (17 mg, 0.35 mmol).
-
Add a solution of the aryltrifluorosilane (1.05 mmol) in t-BuOH (1 mL).
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, or as a solid).
-
Seal the vial and stir the mixture at room temperature for 5 minutes.
-
Add a solution of the aryl chloride (0.7 mmol) in t-BuOH (1 mL).
-
Heat the reaction mixture at 60 °C overnight.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualization: Hiyama-type Cross-Coupling Catalytic Cycle
Caption: Catalytic cycle for the Hiyama-type cross-coupling of trifluoro(phenylethynyl)silane.
Cross-Reactivity with Amines and Thiols
Direct cross-coupling of organosilanes with amines and thiols is less common than with halides. For amines, the Buchwald-Hartwig amination is the more established method, typically employing organoboron or organotin reagents. However, some palladium-catalyzed aminations using organosilanes have been reported, generally requiring specific ligands and harsh conditions.
Reactions of silanes with thiols can proceed through different mechanisms, including nucleophilic attack on the silicon center, especially with activation. Palladium-catalyzed C-S bond formation using organosilanes is not a widely established methodology.
Due to the lack of specific data for trifluoro(phenylethynyl)silane, this section remains speculative. It is anticipated that the reactivity would be low and would likely require the development of specific catalytic systems. Challenges would include competing protodesilylation and catalyst inhibition by the nucleophilic amine or thiol.
Cross-Reactivity with Boronic Acids
The cross-coupling of two different organometallic reagents, such as an organosilane and an organoboronic acid, is not a standard transformation. Typically, one organometallic reagent acts as the nucleophile and couples with an organic electrophile (like an aryl halide). A direct coupling of trifluoro(phenylethynyl)silane with a boronic acid would require a specific catalytic cycle that can accommodate two different transmetalation steps or a different reaction mechanism altogether. Currently, there is a lack of established protocols for such a direct cross-coupling.
Conclusion
Trifluoro(phenylethynyl)silane is a promising reagent for the introduction of the phenylethynyl group, primarily through palladium-catalyzed Hiyama-type cross-coupling reactions with aryl and heteroaryl halides. The reaction demonstrates good tolerance for a variety of functional groups on the halide coupling partner, including electron-donating and electron-withdrawing substituents. However, its cross-reactivity with other functional groups such as amines, thiols, and boronic acids under typical cross-coupling conditions is not well-established and likely requires the development of novel catalytic systems. Researchers are encouraged to consider the analogous reactivity of other organotrifluorosilanes as a predictive tool while acknowledging the need for empirical validation when applying trifluoro(phenylethynyl)silane in complex synthetic routes.
Visualization: Experimental Workflow for Reactivity Screening
Caption: General workflow for screening the cross-reactivity of trifluoro(phenylethynyl)silane.
References
Performance of Trifluoro(phenylethynyl)silane in Palladium Catalyst Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of trifluoro(phenylethynyl)silane in palladium-catalyzed cross-coupling reactions. Due to a scarcity of direct experimental data for trifluoro(phenylethynyl)silane in the current literature, this guide leverages data from analogous compounds, namely aryltrifluorosilanes in Hiyama cross-coupling and trimethyl(phenylethynyl)silane in Sonogashira-type reactions, to infer its potential reactivity and provide a valuable comparative framework.
Executive Summary
Trifluoro(phenylethynyl)silane is an intriguing yet under-explored reagent in palladium-catalyzed cross-coupling reactions. The trifluorosilyl group is known to participate effectively in Hiyama-type couplings, offering a distinct reactivity profile compared to more common organosilicon reagents. This guide will compare the expected performance of trifluoro(phenylethynyl)silane with established alternatives like trimethyl(phenylethynyl)silane, focusing on catalyst systems, reaction yields, and substrate scope.
Comparative Performance Analysis
The performance of alkynylsilanes in palladium-catalyzed cross-coupling is highly dependent on the nature of the silyl group and the specific palladium catalyst system employed. The trifluorosilyl group in trifluoro(phenylethynyl)silane is anticipated to facilitate a Hiyama-type coupling mechanism, which differs from the Sonogashira-type coupling typically observed with trimethyl(phenylethynyl)silane.
Hiyama-Type Coupling with Aryltrifluorosilanes: An Analog for Trifluoro(phenylethynyl)silane
Hiyama cross-coupling reactions of aryltrifluorosilanes with aryl and heteroaryl chlorides have been shown to be efficient using palladium catalysts. A key feature of this reaction is the activation of the C-Si bond by a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Table 1: Performance of Phenyltrifluorosilane in a Palladium-Catalyzed Hiyama Cross-Coupling [1]
| Entry | Aryl Halide | Palladium Catalyst | Ligand | Base/Activator | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (2.5 mol%) | XPhos (5 mol%) | TBAF (2.5 equiv) | t-BuOH | 60 | 71 |
| 2 | 4-Iodoanisole | Pd(OAc)₂ (2.5 mol%) | XPhos (5 mol%) | TBAF (2.5 equiv) | t-BuOH | 60 | 95 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ (2.5 mol%) | XPhos (5 mol%) | TBAF (2.5 equiv) | t-BuOH | 60 | 88 |
| 4 | 3-Chloropyridine | Pd(OAc)₂ (2.5 mol%) | XPhos (5 mol%) | TBAF (2.5 equiv) | t-BuOH | 60 | 74 |
Based on these results, it is plausible that trifluoro(phenylethynyl)silane would exhibit similar reactivity under these conditions, coupling with various aryl and heteroaryl halides to afford the corresponding alkynylated products. The choice of ligand, with bulky, electron-rich phosphines like XPhos, is crucial for achieving high yields.
Sonogashira-Type Coupling with Trimethyl(phenylethynyl)silane: A Key Alternative
Trimethyl(phenylethynyl)silane is a widely used reagent for the introduction of the phenylethynyl group via a sila-Sonogashira reaction. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst, although copper-free systems have been developed.
Table 2: Performance of Trimethyl(phenylethynyl)silane in a Sila-Sonogashira Reaction [2]
| Entry | Aryl Halide | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Pd/SF (0.25 mol%) | None | Et₃N (3 equiv) | H₂O/EtOH | 90 | Not specified |
| 2 | 2-Iodobenzaldehyde | Pd(OAc)₂ | Not specified | Not specified | Not specified | Not specified | Product was indenone |
| 3 | 2-Bromobenzaldehyde | Pd(OAc)₂ | None | NaOAc | DMF | 100 (MW) | Not specified |
| 4 | 3-Iodopyridine | Pd(OAc)₂ (5 mol%) | None | NaOAc (4 equiv) | DMF | 100 (MW) | Not specified |
The data for trimethyl(phenylethynyl)silane highlights a key difference in the catalytic system compared to the Hiyama coupling. While direct yield comparisons are challenging due to the variability in reported conditions, it is evident that the choice of catalyst and reaction conditions is tailored to the specific organosilane reagent.
Experimental Protocols
General Procedure for Hiyama Cross-Coupling of Aryltrifluorosilanes[1]
To a dried reaction tube is added Pd(OAc)₂ (2.5 mol%), XPhos (5 mol%), the aryl halide (1.0 mmol), and the aryltrifluorosilane (1.5 mmol). The tube is evacuated and backfilled with argon. tert-Butanol (2 mL) is added, followed by a solution of TBAF (2.5 mmol) in THF. The reaction mixture is stirred at 60 °C for the specified time. After cooling to room temperature, the reaction is diluted with ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash chromatography.
General Procedure for Sila-Sonogashira Reaction of Trimethyl(phenylethynyl)silane[3]
To a microwave vial is added the aryl halide (2.50 mmol), trimethyl(phenylethynyl)silane (5.00 mmol), Pd(OAc)₂ (0.125 mmol), n-Bu₄NCl (2.50 mmol), tri(o-tolyl)phosphine (0.25 mmol), and NaOAc (10.0 mmol) in dry DMF (50 mL). The vial is sealed and heated in a microwave reactor for 15 minutes at 100 °C. After cooling, the reaction mixture is poured into a saturated NaHCO₃ solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
Visualizations
Catalytic Cycle for Hiyama Cross-Coupling
Caption: Proposed catalytic cycle for the Hiyama cross-coupling reaction.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion and Future Outlook
While direct and extensive data on the performance of trifluoro(phenylethynyl)silane in various palladium catalyst systems remains limited, the available information on analogous aryltrifluorosilanes suggests its potential as a valuable reagent in Hiyama-type cross-coupling reactions. The trifluorosilyl group offers a distinct activation pathway compared to the more common trimethylsilyl group, potentially providing alternative selectivity and reactivity.
Future research should focus on systematically evaluating trifluoro(phenylethynyl)silane in a range of palladium catalyst systems, directly comparing its performance with established reagents like trimethyl(phenylethynyl)silane. Such studies would provide valuable quantitative data on yields, selectivity, and substrate scope, enabling researchers to fully harness the potential of this promising, yet underutilized, building block in organic synthesis.
References
A Comparative Guide: Fluoride-Activated vs. Fluoride-Free Cross-Coupling of Alkynylsilanes
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two key methodologies for the synthesis of internal alkynes, providing experimental data, protocols, and mechanistic insights to guide your synthetic strategy.
The construction of carbon-carbon bonds is a cornerstone of organic synthesis, with the formation of internal alkynes being of particular importance in the synthesis of pharmaceuticals, natural products, and advanced materials. The Hiyama cross-coupling reaction, which utilizes organosilanes as coupling partners, has emerged as a powerful tool for this purpose. A critical aspect of this reaction is the activation of the relatively inert carbon-silicon bond. Historically, this has been achieved using fluoride activators. However, the desire for milder conditions and broader functional group compatibility has led to the development of fluoride-free alternatives. This guide provides an objective comparison of fluoride-activated and fluoride-free cross-coupling reactions of alkynylsilanes, supported by experimental data, detailed protocols, and mechanistic diagrams.
At a Glance: Key Differences
| Feature | Fluoride-Activated Cross-Coupling | Fluoride-Free Cross-Coupling |
| Activator | Fluoride source (e.g., TBAF, CsF) | Brønsted base (e.g., NaOH, KOSiMe₃), often with modified silanes |
| Mechanism | Formation of a hypervalent pentacoordinate silicate | Base-mediated formation of a silanolate or direct transmetalation |
| Key Advantage | High reactivity and broad substrate scope | Compatibility with silyl protecting groups and milder conditions |
| Key Disadvantage | Cleavage of silyl protecting groups, harsh conditions | Can be slower, may require specific silane reagents (e.g., silanols) |
Performance Comparison: A Data-Driven Analysis
The choice between fluoride-activated and fluoride-free cross-coupling of alkynylsilanes often depends on the specific substrates and desired reaction conditions. Below is a summary of representative experimental data comparing the two methods.
Table 1: Comparison of Yields for the Cross-Coupling of Phenyl-Substituted Alkynylsilanes with Aryl Halides
| Alkynylsilane | Aryl Halide | Activator | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| PhC≡CSiMe₃ | 4-Iodoanisole | TBAF | Pd(PPh₃)₄/CuI | DMF | 60 | 97 | [1] |
| PhC≡CSiMe₃ | 4-Bromobenzonitrile | TBAF | Pd(OAc)₂/XPhos | t-BuOH | 110 | 73 | [2] |
| PhC≡CSi(OMe)₃ | 4-Bromoanisole | NaOH (aq) | PdCl₂(MeCN)₂ | Dioxane | 80 | 95 | [2] |
| PhC≡CSi(OMe)₃ | 4-Chlorotoluene | NaOH (aq) | Pd Nanoparticles | Water | 110 | High | [3] |
| PhC≡CSiMe₂OH | 4-Iodoanisole | KOSiMe₃ | Pd₂(dba)₃/CuI | THF | RT | Excellent | [4] |
Analysis: The data indicates that both fluoride-activated and fluoride-free methods can provide high yields for the cross-coupling of alkynylsilanes. Fluoride-activated protocols are effective with simple trimethylsilylalkynes. Fluoride-free methods, particularly those employing aqueous NaOH, show excellent performance with more accessible alkynyl(trialkoxy)silanes and can be performed in greener solvents like water[2][3]. The use of alkynylsilanols in fluoride-free conditions also provides excellent yields at room temperature, highlighting the mildness of this approach[4].
Mechanistic Pathways: A Visual Explanation
The distinct activation methods for fluoride-activated and fluoride-free cross-coupling of alkynylsilanes lead to different mechanistic pathways.
Fluoride-Activated Pathway
In the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF), the silicon atom of the alkynylsilane is attacked to form a hypervalent, pentacoordinate silicate intermediate. This species is highly nucleophilic and readily undergoes transmetalation with the palladium(II) complex, which is formed from the oxidative addition of the aryl halide to the palladium(0) catalyst. Subsequent reductive elimination yields the internal alkyne and regenerates the palladium(0) catalyst.[5]
Caption: Fluoride-Activated Catalytic Cycle.
Fluoride-Free Pathway (Base-Mediated)
Fluoride-free protocols often utilize a Brønsted base, such as sodium hydroxide, and an alkynyl(trialkoxy)silane. The base promotes the hydrolysis of the Si-O bond, leading to the in situ formation of a highly reactive silanolate species. This silanolate then undergoes transmetalation with the palladium(II) complex. Alternatively, with certain silane reagents like alkynylsilanols, the base directly deprotonates the silanol to form the active silanolate for transmetalation. This approach avoids the use of fluoride and is therefore compatible with silyl protecting groups.[2][5]
Caption: Fluoride-Free (Base-Mediated) Catalytic Cycle.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for both fluoride-activated and fluoride-free methods.
General Procedure for Fluoride-Activated Cross-Coupling of an Alkynylsilane with an Aryl Bromide
To a solution of the aryl bromide (1.0 mmol), alkynylsilane (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a suitable solvent like DMF (5 mL) is added TBAF (1.2 mmol, 1.0 M in THF). The reaction mixture is stirred at the desired temperature (e.g., 60 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Fluoride-Free (NaOH-Mediated) Cross-Coupling of an Alkynyl(trialkoxy)silane with an Aryl Bromide
In a reaction vessel, the aryl bromide (1.0 mmol), alkynyl(trialkoxy)silane (1.5 mmol), and a palladium catalyst such as PdCl₂(MeCN)₂ (0.02 mmol) are dissolved in a solvent like dioxane (5 mL). An aqueous solution of NaOH (e.g., 2.0 M, 2.0 mmol) is then added. The mixture is heated to the desired temperature (e.g., 80 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired product.[2]
Conclusion and Outlook
Both fluoride-activated and fluoride-free cross-coupling reactions of alkynylsilanes are highly effective methods for the synthesis of internal alkynes.
-
Fluoride-activated methods are well-established and offer high reactivity for a broad range of substrates. However, the necessity of a fluoride source can be a significant drawback when sensitive functional groups, particularly silyl ethers, are present.
-
Fluoride-free methods represent a significant advancement, offering milder reaction conditions and, most importantly, compatibility with silyl protecting groups. The use of inexpensive and readily available bases like NaOH and the ability to perform these reactions in environmentally benign solvents like water make them highly attractive for both academic and industrial applications. The development of even more active and versatile catalyst systems for fluoride-free couplings continues to be an active area of research.
The choice between these two methodologies will ultimately be guided by the specific requirements of the synthesis, including the nature of the substrates, functional group tolerance, and desired reaction conditions. This guide provides the necessary data and insights to make an informed decision for your research and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Cross-Coupling Reaction of Aryltriethoxysilanes with Aryl Bromides under Basic Aqueous Conditions [organic-chemistry.org]
- 3. US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. PALLADIUM-CATALYZED ALKYL-ALKYL SUZUKI CROSS-COUPLINGS OF PRIMARY ALKYL BROMIDES AT ROOM-TEMPERATURE: (13-CHLOROTRIDECYLOXY)TRIETHYLSILANE [Silane, [(13-chlorotridecyl)oxy]triethyl-] - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Trifluoro(phenylethynyl)silane and Other Organometallic Reagents for Phenylethynylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, the introduction of a phenylethynyl moiety is a crucial transformation. A variety of organometallic reagents can achieve this, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the efficiency of trifluoro(phenylethynyl)silane against other common organometallic reagents used for phenylethynylation, supported by experimental data and detailed protocols.
Executive Summary
Trifluoro(phenylethynyl)silane, utilized in Hiyama cross-coupling reactions, offers a compelling alternative to traditional organometallic reagents such as Grignard, organolithium, and organozinc compounds. Its key advantages include air and moisture stability, ease of handling, and lower toxicity, which are significant considerations in both research and industrial settings. While Grignard and organolithium reagents are highly reactive and often provide high yields, their instability and stringent reaction requirements can be prohibitive. Organozinc reagents offer a good balance of reactivity and functional group tolerance. This guide presents a quantitative comparison of these reagents in the context of palladium-catalyzed cross-coupling reactions with aryl chlorides, a common and challenging substrate class.
Comparative Data on Phenylethynylation Reagents
The following table summarizes the performance of various phenylethynylating agents in cross-coupling reactions with aryl chlorides. The data is compiled from various sources and standardized where possible to allow for a meaningful comparison.
| Reagent | Reaction Type | Typical Catalyst System | Activator/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Trifluoro(phenylethynyl)silane | Hiyama | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 100 | 12 | 70-98 | [1][2] |
| Phenylethynylmagnesium Bromide | Sonogashira | Pd(PPh₃)₄ / CuI | - | THF | 60-80 | 2-24 | 70-95 | Adapted from[3] |
| Phenylethynyllithium | Sonogashira | Pd₂(dba)₃ / XPhos | - | Toluene | 22-35 | 1 | High | Adapted from[4] |
| Phenylethynylzinc Chloride | Negishi | Pd(OAc)₂ / CPhos | - | THF | 25 | 1-6 | 89-96 | Adapted from[5] |
Note: Yields are highly substrate-dependent and the conditions listed are representative examples. Direct comparative studies under identical conditions are limited. TBAF = Tetrabutylammonium fluoride. XPhos and CPhos are specialized phosphine ligands.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below to facilitate replication and adaptation.
Hiyama Cross-Coupling of Trifluoro(phenylethynyl)silane with an Aryl Chloride
This protocol is adapted from the work of Molander and Iannazzo for the coupling of aryltrifluorosilanes.[1]
Reaction Setup: A dried Schlenk tube is charged with Pd(OAc)₂ (2.5 mol%), XPhos (5 mol%), and the aryl chloride (1.0 mmol). The tube is evacuated and backfilled with argon. Trifluoro(phenylethynyl)silane (1.2 mmol) and anhydrous t-BuOH (3 mL) are added, followed by a 1.0 M solution of TBAF in THF (1.5 mmol).
Reaction Conditions: The reaction mixture is stirred at 100 °C for 12 hours.
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Sonogashira Coupling of Phenylethynylmagnesium Bromide with an Aryl Chloride
This protocol is a general representation of a Sonogashira coupling using a Grignard reagent.
Reaction Setup: A dried Schlenk flask is charged with Pd(PPh₃)₄ (2-5 mol%) and CuI (5-10 mol%). The flask is evacuated and backfilled with argon. Anhydrous THF is added, followed by the aryl chloride (1.0 mmol). A solution of phenylethynylmagnesium bromide (1.2 mmol) in THF is then added dropwise.
Reaction Conditions: The reaction mixture is stirred at 60-80 °C for 2-24 hours, monitoring by TLC or GC for completion.
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography.
Sonogashira Coupling of Phenylethynyllithium with an Aryl Chloride
This protocol is adapted from a general procedure for the coupling of organolithium reagents.[4]
Reaction Setup: To a solution of phenylacetylene (1.1 mmol) in anhydrous toluene at 0 °C under argon is slowly added n-butyllithium (1.1 mmol). The mixture is stirred for 30 minutes at this temperature. In a separate flask, a mixture of Pd₂(dba)₃ (1.5 mol%) and XPhos (3 mol%) in toluene is prepared. The aryl chloride (1.0 mmol) is added to the catalyst mixture, followed by the freshly prepared phenylethynyllithium solution.
Reaction Conditions: The reaction is stirred at room temperature (22-35 °C) for 1 hour.
Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by chromatography.
Negishi Coupling of Phenylethynylzinc Chloride with an Aryl Chloride
This protocol is based on general Negishi coupling conditions.[5]
Reaction Setup: A solution of phenylethynylzinc chloride (1.5 mmol) in THF is prepared. In a separate flask, Pd(OAc)₂ (1-2 mol%) and CPhos (2-4 mol%) are dissolved in THF under argon. The aryl chloride (1.0 mmol) is added to the catalyst solution, followed by the phenylethynylzinc chloride solution.
Reaction Conditions: The reaction mixture is stirred at room temperature for 1-6 hours.
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
Visualizing the Reaction Workflow
The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction, which is the fundamental process for all the discussed reagents.
Caption: Generalized workflow of a palladium-catalyzed cross-coupling reaction.
Signaling Pathway of Catalyst Activation and Transmetalation
The choice of organometallic reagent influences the specifics of the catalytic cycle, particularly the transmetalation step. The diagram below highlights the activation required for the less reactive organosilicon reagents.
Caption: Activation and transmetalation pathways for different organometallic reagents.
Logical Relationship of Reagent Selection Criteria
The selection of an appropriate organometallic reagent is a multi-faceted decision based on several key factors.
Caption: Key criteria influencing the selection of a phenylethynylation reagent.
References
- 1. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hiyama Coupling [organic-chemistry.org]
- 3. Reactivity and mechanistic study of the Sonogashira coupling and Grignard-Sonogashira coupling reactions [knowledgecommons.lakeheadu.ca]
- 4. researchgate.net [researchgate.net]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselectivity of Reactions Involving Trifluoro(phenylethynyl)silane
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacological properties such as enhanced metabolic stability and binding affinity. Trifluoro(phenylethynyl)silane presents itself as a potentially valuable building block in this endeavor. However, a comprehensive understanding of its reactivity, particularly the stereoselectivity of its transformations, is crucial for its effective application in complex molecule synthesis.
Due to a lack of direct experimental studies on the stereoselectivity of reactions involving trifluoro(phenylethynyl)silane, this guide provides a comparative assessment based on established principles and experimental data from analogous, more common phenylethynylsilanes, such as those bearing trimethylsilyl (TMS), triethylsilyl (TES), and triphenylsilyl (TPS) groups. The strongly electron-withdrawing nature and steric bulk of the trifluorosilyl (-SiF₃) group are expected to significantly influence the stereochemical outcomes of various reactions.
Hydrosilylation of the Alkyne Moiety
Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, is a fundamental reaction for the synthesis of vinylsilanes. The stereoselectivity of this reaction is primarily governed by the catalyst employed and the reaction mechanism, which can proceed via syn- or anti-addition.
Comparison with Alternative Alkynylsilanes:
The stereochemical outcome of the hydrosilylation of phenylacetylene and its silylated analogues is highly dependent on the choice of catalyst. For instance, platinum catalysts often favor the formation of the β-(E)-isomer, a product of anti-addition. The size of the catalyst can also influence the product distribution; for example, in the hydrosilylation of phenylacetylene with triethylsilane, the size of platinum nanoparticles has been shown to affect the ratio of α- to β-(E)-isomers[1]. Ruthenium catalysts, while typically known to promote anti-addition, have been observed to yield syn-addition products with certain substrates, such as internal thioalkynes[2].
Expected Stereoselectivity for Trifluoro(phenylethynyl)silane:
The trifluorosilyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This will polarize the alkyne bond, making the β-carbon more electrophilic. This electronic effect could influence the regioselectivity of the hydrosilylation. In terms of stereoselectivity, the bulky nature of the -SiF₃ group, comparable to or greater than a trimethylsilyl group, would likely play a role in catalyst approach and subsequent product formation. It is plausible that with certain catalysts, the steric hindrance and electronic effects of the trifluorosilyl group could enhance the selectivity for a particular isomer compared to less bulky or electron-donating silyl groups.
Table 1: Comparison of Stereoselectivity in Hydrosilylation of Phenylethynylsilanes (Predictive)
| Silane | Silyl Group | Expected Major Isomer (Catalyst Dependent) | Key Influencing Factors |
| Trimethyl(phenylethynyl)silane | -Si(CH₃)₃ | β-(E) or α | Catalyst, steric hindrance |
| Triethyl(phenylethynyl)silane | -Si(CH₂CH₃)₃ | β-(E) or α | Catalyst, steric hindrance[1] |
| Triphenyl(phenylethynyl)silane | -Si(C₆H₅)₃ | β-(E) or α | Catalyst, significant steric hindrance |
| Trifluoro(phenylethynyl)silane | -SiF₃ | Potentially enhanced β-(E) or α selectivity | Catalyst, strong electronic effect, steric hindrance |
Diels-Alder Cycloaddition Reactions
In Diels-Alder reactions, alkynylsilanes can act as dienophiles. The stereoselectivity of these [4+2] cycloadditions is highly predictable, following the principle of syn-addition, where the stereochemistry of the dienophile is retained in the product. The regioselectivity and endo/exo selectivity, however, can be influenced by the substituents on both the diene and the dienophile.
Comparison with Alternative Alkynylsilanes:
The silyl group in phenylethynylsilanes can influence the regioselectivity and facial selectivity of the Diels-Alder reaction, primarily through steric effects. Bulky silyl groups, such as the triisopropylsilyl (TIPS) group, have been shown to direct the approach of the diene, leading to high regioselectivity in reactions with substituted acenes[3].
Expected Stereoselectivity for Trifluoro(phenylethynyl)silane:
The trifluorosilyl group's influence on Diels-Alder reactions is expected to be twofold. Its significant steric bulk will likely direct the cycloaddition to the less hindered face of the diene, potentially leading to high diastereoselectivity. Furthermore, the strong electron-withdrawing nature of the -SiF₃ group will activate the alkyne as a dienophile, potentially increasing the reaction rate and influencing the regioselectivity based on the electronic properties of the diene.
Logical Relationship Diagram for Diels-Alder Selectivity
Caption: Factors influencing the stereoselectivity of Diels-Alder reactions.
Electrophilic and Nucleophilic Additions
The addition of electrophiles and nucleophiles to the alkyne bond of phenylethynylsilanes can lead to the formation of vinylsilanes with varying stereochemistry (syn- or anti-addition) and regiochemistry.
Comparison with Alternative Alkynylsilanes:
For electrophilic additions, the regioselectivity is often governed by the ability of the silyl group to stabilize a β-carbocation (the β-silicon effect). The stereochemistry is dependent on the electrophile and the reaction mechanism, with some reactions proceeding through a bridged intermediate (leading to anti-addition) and others through a more open carbocation. In nucleophilic additions, the regioselectivity is influenced by the electronic nature of the silyl group, and the stereochemistry is often anti-addition.
Expected Stereoselectivity for Trifluoro(phenylethynyl)silane:
The potent electron-withdrawing nature of the trifluorosilyl group is expected to have a profound impact on both electrophilic and nucleophilic additions.
-
Electrophilic Addition: The -SiF₃ group will destabilize a β-carbocation, potentially reversing the typical regioselectivity observed with alkylsilyl groups. The addition of the electrophile would likely occur at the carbon α to the silicon, placing the positive charge at the benzylic position. The stereoselectivity would still be dictated by the nature of the electrophile and any intermediates formed.
-
Nucleophilic Addition: The strong polarization of the alkyne bond by the -SiF₃ group will make the β-carbon highly electrophilic and susceptible to nucleophilic attack. This is expected to facilitate nucleophilic additions with high regioselectivity. The stereochemistry is anticipated to be predominantly anti, leading to the (E)-isomer, as is common for nucleophilic additions to alkynes.
Experimental Workflow for a Representative Reaction: Electrophilic Bromination
Caption: General workflow for electrophilic bromination of phenylethynylsilanes.
Conclusion
While direct experimental data for trifluoro(phenylethynyl)silane remains elusive, a comparative analysis based on well-understood stereochemical principles and data from analogous silyl compounds provides a strong predictive framework for its reactivity. The prominent features of the trifluorosilyl group—its significant steric bulk and potent electron-withdrawing ability—are expected to be key determinants of stereoselectivity in a variety of important organic transformations. For researchers in drug discovery and development, trifluoro(phenylethynyl)silane represents a promising, albeit under-explored, building block. A thorough experimental investigation into its stereoselective reactions is warranted and will undoubtedly unlock its full potential in the synthesis of novel, fluorinated bioactive molecules.
References
A Comparative Guide to Trifluoro(phenylethynyl)silane in Large-Scale Sonogashira Couplings
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale organic synthesis, particularly in the pharmaceutical industry, the efficiency and cost-effectiveness of carbon-carbon bond formation are paramount. The Sonogashira cross-coupling reaction, a powerful tool for constructing C(sp)-C(sp²) bonds, often utilizes terminal alkynes. However, the direct use of volatile and potentially hazardous alkynes like phenylacetylene can be challenging in industrial settings. This has led to the widespread use of protected alkyne equivalents, with silyl-protected alkynes being a prominent class. This guide provides a comprehensive cost-benefit analysis of a specific fluorinated reagent, trifluoro(phenylethynyl)silane, comparing its performance and economic viability against its non-fluorinated counterpart, trimethyl(phenylethynyl)silane, and the unprotected phenylacetylene in large-scale Sonogashira syntheses.
Cost Analysis: A Head-to-Head Comparison
A primary consideration for any large-scale synthesis is the cost of starting materials. While the direct purchase price of trifluoro(phenylethynyl)silane is not as readily available from commercial suppliers as its more common analogues, an estimation of its cost can be derived from its synthesis. The preparation of trifluoro(phenylethynyl)silane involves more specialized reagents and potentially more complex purification steps compared to the synthesis of trimethyl(phenylethynyl)silane and the commercially available phenylacetylene. This inherently places its probable cost at a higher tier.
For a clear comparison, the table below outlines the approximate costs of phenylacetylene and trimethyl(phenylethynyl)silane, which will serve as benchmarks for evaluating the economic feasibility of employing trifluoro(phenylethynyl)silane.
| Compound | Molecular Weight ( g/mol ) | Purity (%) | Price (USD/g) |
| Phenylacetylene | 102.14 | >98 | ~0.77 - 1.21 |
| Trimethyl(phenylethynyl)silane | 174.32 | >98 | ~1.50 - 2.50 |
| Trifluoro(phenylethynyl)silane | 202.19 | >97 | Estimated to be significantly higher |
Note: Prices are approximate and can vary based on supplier, quantity, and market fluctuations.
The significantly higher estimated cost of trifluoro(phenylethynyl)silane necessitates a careful evaluation of its potential benefits in a large-scale setting to justify the initial investment.
Performance in Sonogashira Coupling: A Comparative Overview
| Parameter | Phenylacetylene | Trimethyl(phenylethynyl)silane | Trifluoro(phenylethynyl)silane |
| Typical Yield | Good to Excellent (often >80%)[1][2][3][4][5] | Good to Excellent (often >80%) | Expected to be Good to Excellent |
| Reaction Time | Varies (can be rapid)[6] | Generally comparable to phenylacetylene[7] | Potentially faster due to electronic effects |
| Catalyst Loading | Typically low (e.g., 0.5-5 mol% Pd)[3][6] | Similar to phenylacetylene[7] | Potentially lower due to enhanced reactivity |
| Byproducts | Homocoupling (Glaser coupling) can be a significant issue[8] | Homocoupling is generally suppressed | Homocoupling is expected to be minimal |
| Purification | Can be challenging due to byproduct formation | Generally straightforward | Expected to be straightforward |
The Trifluorosilyl Advantage: Unpacking the Benefits
The higher cost of trifluoro(phenylethynyl)silane may be offset by several potential advantages stemming from the unique properties of the trifluorosilyl group.
Enhanced Reactivity and Milder Reaction Conditions: The electron-withdrawing nature of the fluorine atoms in the trifluorosilyl group can increase the acidity of the acetylenic proton, potentially facilitating the transmetalation step in the Sonogashira catalytic cycle. This could lead to faster reaction rates and allow for the use of milder bases and lower reaction temperatures, which are significant advantages in large-scale production, leading to energy savings and a better safety profile.
Simplified Deprotection: A critical step after the coupling reaction is the removal of the silyl protecting group. While the deprotection of trimethylsilyl (TMS) ethers is well-established, often requiring fluoride sources like TBAF or basic conditions (e.g., K₂CO₃/MeOH)[9], the cleavage of the Si-C bond in trifluoro(phenylethynyl)silane is expected to be significantly easier. The strong polarization of the Si-F bonds should render the silicon center more susceptible to nucleophilic attack, potentially allowing for deprotection under very mild, aqueous conditions. This simplifies the work-up procedure, reduces the need for harsh reagents, and minimizes waste generation.
Reduced Homocoupling: A common side reaction in Sonogashira couplings, especially with terminal alkynes, is the oxidative homocoupling of the alkyne (Glaser coupling), leading to undesired diacetylene byproducts and reducing the yield of the desired cross-coupled product.[8] The bulky trifluorosilyl group provides steric hindrance that effectively suppresses this side reaction, leading to a cleaner reaction profile and simplifying purification, a crucial factor in the economics of large-scale synthesis.
Experimental Protocols: A Glimpse into the Methodology
While a specific, optimized large-scale protocol for trifluoro(phenylethynyl)silane is not publicly available, a general procedure for a laboratory-scale Sonogashira coupling is provided below for illustrative purposes. This can be adapted and optimized for scale-up.
General Procedure for Sonogashira Coupling of an Aryl Bromide with a Silyl-Protected Phenylacetylene:
To a solution of the aryl bromide (1.0 equiv) in a suitable solvent (e.g., THF, dioxane, or DMF) is added the silyl-protected phenylacetylene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, 0.5-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine, diisopropylamine, or K₂CO₃, 2-3 equiv). The reaction mixture is typically stirred at room temperature or heated until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is worked up by filtration, extraction, and purification by chromatography or crystallization.
Deprotection of the Silyl Group:
The resulting silylated product is dissolved in a suitable solvent (e.g., THF or methanol). A deprotecting agent is then added. For trimethyl(phenylethynyl)silane, this would typically be a fluoride source like tetrabutylammonium fluoride (TBAF) or a base like potassium carbonate. For trifluoro(phenylethynyl)silane, milder conditions such as aqueous acid or base are expected to be sufficient. The reaction is stirred until the deprotection is complete, followed by a standard aqueous work-up and purification.
Visualizing the Process
To better understand the decision-making process and the reaction mechanism, the following diagrams are provided.
Conclusion: A Calculated Decision for Large-Scale Synthesis
The choice of an alkyne reagent for large-scale Sonogashira coupling is a multifaceted decision that extends beyond the initial price per gram. While trifluoro(phenylethynyl)silane presents a higher upfront cost, its potential benefits in terms of increased reactivity, milder reaction conditions, simplified deprotection, and reduced byproduct formation could lead to significant downstream cost savings. These advantages translate to reduced energy consumption, lower catalyst loadings, simplified purification processes, and a more favorable environmental and safety profile.
For drug development professionals and researchers embarking on large-scale synthesis campaigns, a thorough evaluation of these factors is crucial. A pilot study comparing trifluoro(phenylethynyl)silane with its alternatives under process-relevant conditions is highly recommended to quantify the potential cost savings and process improvements. While the initial investment may be higher, the long-term gains in efficiency, purity, and sustainability may well justify the adoption of this advanced fluorinated reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Trifluoro(phenylethynyl)silane: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like trifluoro(phenylethynyl)silane are paramount for ensuring laboratory safety and environmental compliance. Due to its reactivity, specific procedures must be followed to mitigate risks. This guide provides essential safety and logistical information for the proper disposal of trifluoro(phenylethynyl)silane, based on safety data for structurally related compounds.
Hazard Profile and Safety Precautions
Trifluoro(phenylethynyl)silane is a combustible liquid that can cause severe skin burns and serious eye damage.[1] It is also known to react violently with water.[1][2] Therefore, handling this compound requires stringent safety measures.
Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are mandatory.[1]
-
Hand Protection: Handle with inspected, chemical-resistant gloves. Use proper glove removal technique to avoid skin contact.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[2][3] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
Quantitative Data Summary
| Property | Data | Citation |
| Hazard Statements | H227: Combustible liquid | [1] |
| H314: Causes severe skin burns and eye damage | [1][3] | |
| H318: Causes serious eye damage | [1] | |
| Incompatibilities | Water, strong oxidizing agents, strong acids, strong bases, alcohols | [2] |
| Fire Extinguishing Media | Dry sand, dry chemical, or alcohol-resistant foam | [1] |
| Do NOT use water | [1] |
Step-by-Step Disposal Protocol
The proper disposal of trifluoro(phenylethynyl)silane must be conducted in accordance with all local, state, and federal regulations. The following protocol provides a general guideline:
-
Container Management:
-
Keep the compound in its original, suitable, and tightly closed container for disposal.[1]
-
Do not mix with other waste materials.
-
Handle uncleaned containers as you would the product itself.
-
-
Waste Collection:
-
Collect waste material in a designated container for hazardous chemical waste.
-
The container should be clearly labeled with the chemical name and associated hazards.
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the EHS office or disposal company with a complete and accurate description of the waste.
-
The material should be disposed of at an approved waste disposal plant.[1] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]
-
Spill Response
In the event of a spill:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Control Ignition Sources: Remove all sources of ignition from the area.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Cleanup:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of trifluoro(phenylethynyl)silane.
Caption: Disposal Workflow for Trifluoro(phenylethynyl)silane
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
